4-Hydroxypiperidine-4-carboxamide hydrochloride
Description
BenchChem offers high-quality 4-Hydroxypiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxypiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5(9)6(10)1-3-8-4-2-6;/h8,10H,1-4H2,(H2,7,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWDEGSJCGXVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Hydroxypiperidine-4-carboxamide hydrochloride CAS number
The Strategic Application of 4-Hydroxypiperidine-4-carboxamide Hydrochloride in Modern Drug Discovery
Executive Summary
The pursuit of novel, patentable, and highly efficacious small-molecule therapeutics relies heavily on the strategic selection of core chemical scaffolds. 4-Hydroxypiperidine-4-carboxamide hydrochloride (CAS: 240400-87-7) has emerged as a privileged, sp³-rich building block in medicinal chemistry[1]. By offering a rigid conformational lock, a dense hydrogen-bonding network, and an easily functionalizable basic amine, this intermediate is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), ranging from targeted kinase inhibitors[2] to chimeric degraders (PROTACs)[3].
This technical whitepaper provides an in-depth analysis of the physicochemical rationale, synthetic methodologies, and analytical validation protocols required to effectively integrate this scaffold into drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks is a proven strategy to improve clinical success rates by enhancing aqueous solubility and reducing off-target promiscuity. The 4-hydroxypiperidine-4-carboxamide scaffold exemplifies this approach[4].
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the compound[1],[5],[4]:
| Property | Value |
| Chemical Name | 4-Hydroxypiperidine-4-carboxamide hydrochloride |
| CAS Registry Number | 240400-87-7 |
| Molecular Formula | C₆H₁₃ClN₂O₂ (C₆H₁₂N₂O₂ · HCl) |
| Molecular Weight | 180.63 g/mol |
| Exact Mass (Free Base) | 144.09 g/mol |
| SMILES String | O=C(C1(O)CCNCC1)N.[H]Cl |
| Physical State | Solid (typically white to off-white powder) |
Structural Causality in Drug Design
-
Metabolic Stability : The fully substituted C4 position of the piperidine ring blocks metabolic oxidation (e.g., by CYP450 enzymes), a common liability in unsubstituted saturated heterocycles.
-
Hydrogen Bonding Network : The geminal hydroxyl and primary carboxamide groups provide distinct H-bond donors and acceptors. This geometry is ideal for engaging solvent-exposed regions or specific kinase hinge residues[2].
-
LogD Modulation : The high polarity of the 4-OH and 4-CONH₂ groups effectively lowers the overall lipophilicity (LogP/LogD) of the final API, countering the highly lipophilic nature of many modern pharmacophores[3].
Fig 1: Structural logic and target interactions of the 4-hydroxypiperidine-4-carboxamide scaffold.
Mechanistic Role in Targeted Therapeutics
The versatility of the piperidine nitrogen allows for rapid diversification via reductive amination, Sₙ2 alkylation, or SₙAr reactions. This has led to its incorporation across multiple therapeutic modalities:
-
Kinase Inhibitors (e.g., RET Inhibitors) : In the design of inhibitors targeting wild-type RET and its resistant mutants, the piperidine nitrogen is often conjugated to a core heteroaromatic scaffold (such as a pyrimidine or pyridine). The 4-carboxamide moiety is strategically positioned to form critical hydrogen bonds with the kinase hinge region, while the hydroxyl group projects into the solvent front to enhance solubility[6],[2].
-
Targeted Protein Degradation (PROTACs) : Androgen receptor (AR) degraders utilize this scaffold as a structural linker or a surface-interacting moiety. The polarity of the 4-hydroxy-4-carboxamide motif helps offset the massive lipophilicity inherent to heterobifunctional PROTAC molecules, thereby improving oral bioavailability and cellular permeability[3],[7].
-
Immunomodulators : The scaffold has been successfully integrated into compounds designed to treat virological diseases and cancer by modulating immune responses, where the basic amine is crucial for target binding[8].
Synthetic Methodologies & Workflows
To ensure high purity and scalability, the synthesis of 4-hydroxypiperidine-4-carboxamide hydrochloride must be strictly controlled. The following step-by-step methodology details the causality behind each experimental choice.
Experimental Protocol: Synthesis from N-Boc-piperidin-4-one
Step 1: Cyanohydrin Formation
-
Procedure : To a stirred solution of N-Boc-piperidin-4-one (1.0 eq) in a water/ethanol mixture, add sodium cyanide (1.2 eq) and sodium bisulfite (1.2 eq) at 0°C. Stir for 12 hours at room temperature. Extract the intermediate with ethyl acetate.
-
Causality : Direct use of HCN gas is hazardous and difficult to scale. By using sodium bisulfite, a bisulfite adduct forms first in situ. This adduct acts as a highly reactive electrophile for cyanide attack, ensuring a safer, thermodynamically favorable, and higher-yielding conversion to the cyanohydrin.
Step 2: Nitrile Hydrolysis (Radziszewski Reaction)
-
Procedure : Dissolve the isolated cyanohydrin in dimethyl sulfoxide (DMSO). Add 30% aqueous H₂O₂ (3.0 eq) and anhydrous K₂CO₃ (0.2 eq). Stir at 0°C, allowing it to warm to room temperature over 4 hours. Quench with sodium thiosulfate and extract.
-
Causality : Standard acidic or basic hydrolysis often over-hydrolyzes nitriles to carboxylic acids. Under Radziszewski conditions, the hydroperoxide anion (HOO⁻) selectively attacks the electrophilic nitrile carbon, forming a peroxyimidic acid intermediate. This intermediate undergoes rapid intramolecular oxygen transfer to yield the primary amide exclusively, preserving the structural integrity of the molecule.
Step 3: Boc Deprotection and Salt Formation
-
Procedure : Suspend the N-Boc-4-hydroxypiperidine-4-carboxamide in anhydrous 1,4-dioxane. Dropwise add 4M HCl in dioxane (5.0 eq) at room temperature. Stir for 2 hours. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Causality : Dioxane is a polar aprotic solvent that perfectly solubilizes the Boc-protected precursor. As the acidic cleavage occurs, it releases isobutylene and CO₂ gases, which escape the system and drive the equilibrium to completion via Le Chatelier's principle. The resulting highly polar hydrochloride salt is completely insoluble in dioxane, creating a self-purifying system where the pure API intermediate precipitates directly, eliminating the need for chromatography.
Fig 2: Step-by-step synthetic workflow and analytical validation for the target API intermediate.
Analytical Validation & Quality Control
Trustworthiness in synthetic chemistry requires self-validating analytical protocols. To confirm the successful synthesis and purity of 4-Hydroxypiperidine-4-carboxamide hydrochloride[1], the following quantitative parameters must be met:
| Analytical Method | Target Parameter | Expected Result / Causality |
| LC-MS (ESI+) | Mass-to-Charge Ratio (m/z) | [M+H]⁺ = 145.1 . Confirms the exact mass of the free base, validating the core structure. |
| ¹H NMR (DMSO-d₆) | Boc Group Absence | Disappearance of the massive 9H singlet at ~1.4 ppm confirms 100% complete deprotection. |
| ¹H NMR (DMSO-d₆) | Piperidine NH₂⁺ | A broad, highly downfield signal (~8.5–9.0 ppm) confirms the successful formation of the hydrochloride salt rather than the free base. |
| ¹H NMR (DMSO-d₆) | Amide Protons | Two distinct broad singlets (~7.0 and 7.5 ppm) confirm the primary carboxamide integrity and rule out over-hydrolysis to the carboxylic acid. |
References
- Google Patents, "US10227329B2 - Compounds useful for treating disorders rel
- Google Patents, "WO2022019597A1 - Compound for androgen receptor degrad
- Google Patents, "WO2015034820A1 - Compounds useful as immunomodul
Sources
- 1. 240400-87-7|4-Hydroxypiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. US10227329B2 - Compounds useful for treating disorders related to RET - Google Patents [patents.google.com]
- 3. WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. 4-Hydroxy-4-piperidinecarboxamide Hydrochloride - CAS号 240400-87-7 - 摩熵化学 [molaid.com]
- 5. CAS:240400-87-7, 4-Hydroxypiperidine-4-carboxamide hydrochloride-毕得医药 [bidepharm.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 8. WO2015034820A1 - Compounds useful as immunomodulators - Google Patents [patents.google.com]
Structural and Synthetic Profiling of 4-Carbamoyl-4-hydroxypiperidine Hydrochloride: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the design of highly specific, conformationally restricted pharmacophores is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 4-Carbamoyl-4-hydroxypiperidine hydrochloride (CAS: 240400-87-7) has emerged as a critical nitrogen-containing heterocyclic building block. Characterized by a geminal substitution pattern at the 4-position of a piperidine ring, this scaffold provides a unique three-dimensional vector for hydrogen bonding, making it highly valuable in the synthesis of spirocyclic systems and kinase inhibitors [1].
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, structural rationale, validated synthetic methodologies, and downstream pharmacological applications.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream synthetic steps and its ultimate contribution to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The hydrochloride salt form is specifically utilized to enhance the stability and aqueous solubility of the secondary amine.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 4-Hydroxy-4-piperidinecarboxamide hydrochloride |
| CAS Registry Number | 240400-87-7 |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl (or C₆H₁₃ClN₂O₂) |
| Molecular Weight | 180.63 g/mol |
| Topological Polar Surface Area (TPSA) | 78.6 Ų (Free base) / 92.86 Ų (Boc-protected) [2] |
| Hydrogen Bond Donors | 3 (-OH, -NH₂, piperidine -NH) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| LogP (Predicted) | ~0.23 (Highly hydrophilic) |
Structural Rationale in Medicinal Chemistry
The architectural brilliance of 4-carbamoyl-4-hydroxypiperidine lies in its geminal substitution . By placing both a hydroxyl (-OH) and a carbamoyl (-CONH₂) group on the same sp³-hybridized carbon (C4), the molecule achieves several strategic advantages:
-
Conformational Restriction: The steric bulk at the 4-position locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a target protein.
-
Defined H-Bond Vectors: The -OH and -CONH₂ groups act as a dense cluster of hydrogen bond donors and acceptors. This is particularly useful for anchoring molecules into the hinge region of kinases.
-
Spirocyclic Precursor: The proximity of the amine and hydroxyl groups makes this scaffold an ideal precursor for synthesizing complex spiro-fused ring systems, which are increasingly popular in escaping "flatland" (the over-reliance on flat, aromatic rings in drug discovery).
Synthetic Methodologies & Protocols
The synthesis of 4-carbamoyl-4-hydroxypiperidine hydrochloride is a masterclass in functional group manipulation. The process requires precise protection/deprotection strategies to prevent the secondary amine from interfering with the cyanohydrin formation.
Step-by-step synthetic workflow for 4-carbamoyl-4-hydroxypiperidine hydrochloride.
Protocol 1: Cyanohydrin Formation
-
Objective: Convert the ketone of N-Boc-4-piperidone to a cyanohydrin.
-
Causality & Rationale: Cyanohydrin formation is an equilibrium reaction. To drive it forward and prevent the degradation of the starting material, a bisulfite adduct is often formed first, followed by the addition of cyanide.
-
Procedure:
-
Dissolve 1.0 eq of N-Boc-4-piperidone in a biphasic mixture of EtOAc and water.
-
Add 1.2 eq of sodium bisulfite (NaHSO₃) and stir at room temperature for 2 hours to form the bisulfite adduct.
-
Cool the mixture to 0°C and slowly add an aqueous solution of potassium cyanide (KCN, 1.5 eq). Caution: Highly toxic.
-
Stir vigorously for 12 hours. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-4-hydroxy-4-cyanopiperidine .
-
Protocol 2: Radziszewski Hydration (Nitrile to Amide)
-
Objective: Selectively hydrolyze the nitrile (-CN) to an amide (-CONH₂) without over-hydrolyzing to a carboxylic acid.
-
Causality & Rationale: The use of hydrogen peroxide under mildly basic conditions (Radziszewski reaction) forms a peroxyimidic acid intermediate that collapses exclusively into the amide, ensuring high chemoselectivity.
-
Procedure:
-
Dissolve N-Boc-4-hydroxy-4-cyanopiperidine (1.0 eq) in DMSO or Ethanol.
-
Add potassium carbonate (K₂CO₃, 0.5 eq).
-
Dropwise add 30% aqueous H₂O₂ (3.0 eq) while maintaining the internal temperature below 30°C (reaction is exothermic).
-
Stir for 4 hours. Quench with saturated aqueous sodium thiosulfate to destroy excess peroxide. Extract with EtOAc to isolate N-Boc-4-carbamoyl-4-hydroxypiperidine [2].
-
Protocol 3: Deprotection and Salt Formation
-
Objective: Remove the tert-butyloxycarbonyl (Boc) group and isolate the target molecule as a stable hydrochloride salt.
-
Causality & Rationale: Using anhydrous HCl in dioxane prevents the high water solubility of the final product from causing yield losses during aqueous workups. The product simply precipitates out of the organic solvent.
-
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).
-
Add 4M HCl in dioxane (5.0 eq).
-
Stir at room temperature for 2-3 hours. The evolution of isobutylene gas and CO₂ will be observed.
-
The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum to yield 4-carbamoyl-4-hydroxypiperidine hydrochloride [1].
-
Pharmacological Applications: The RIPK1 Case Study
The functional density of 4-carbamoyl-4-hydroxypiperidine makes it a highly sought-after moiety in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors [3]. RIPK1 is a critical signaling node in the TNF-receptor pathway, mediating inflammation, apoptosis, and necroptosis.
By incorporating the 4-carbamoyl-4-hydroxypiperidine scaffold (often via its benzyl-protected variant, Benzyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate) into larger spirotricyclic structures, researchers can create potent inhibitors that lodge deeply into the RIPK1 kinase domain, blocking the formation of the necrosome.
Pharmacological application: RIPK1 signaling pathway targeted by derivatives of the compound.
In these advanced drug candidates, the piperidine nitrogen is typically functionalized via reductive amination or cross-coupling, while the geminal hydroxyl and carbamoyl groups form critical hydrogen bond networks with the target protein's backbone, ensuring high target affinity and selectivity.
References
- Google Patents. (2023). WO2023076218A1 - Inhibiteurs de spirotricycle ripk1 et leurs procédés d'utilisation (RIPK1 spirotricyclic inhibitors and methods of use thereof).
4,4-Disubstituted Piperidine Building Blocks: A Structural and Synthetic Paradigm in Modern Drug Discovery
Executive Summary: Escaping Flatland with Privileged Scaffolds
In the pursuit of novel therapeutics, medicinal chemists are increasingly shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. The 4,4-disubstituted piperidine motif represents a highly privileged structural class in this paradigm. By introducing geminal disubstitution at the 4-position of the piperidine ring, researchers achieve two critical objectives:
-
Conformational Restriction: The Thorpe-Ingold effect forces the piperidine ring into a defined chair conformation, minimizing the entropic penalty upon target binding[1].
-
Metabolic Stability: Blocking the 4-position eliminates a primary site for cytochrome P450-mediated oxidative metabolism, a common vulnerability in mono-substituted piperidines[2].
This in-depth technical guide explores the structural rationale, validated synthetic methodologies, and high-impact applications of 4,4-disubstituted piperidines across G-protein coupled receptors (GPCRs), kinase inhibitors, and targeted protein degradation (PROTACs).
Structural Rationale & Pharmacophore Dynamics
The 4,4-disubstituted piperidine core acts as a rigid vector, projecting functional groups into distinct regions of a target's binding pocket. For a 4,4-disubstituted piperidine, one substituent must occupy an axial position while the other is equatorial. The thermodynamic preference is dictated by the relative steric bulk of the two groups, allowing chemists to predictably orient pharmacophores[3].
This "Y-shaped" projection is particularly valuable in designing ATP-competitive kinase inhibitors (such as pan-AKT inhibitors), where the basic piperidine nitrogen interacts with the solvent-exposed region, while the 4,4-substituents dive deep into the hydrophobic hinge regions[4]. Furthermore, in the design of Proteolysis Targeting Chimeras (PROTACs), this rigidity pre-organizes the linker trajectory, reducing the degrees of freedom and facilitating the formation of the critical Target-PROTAC-E3 Ligase ternary complex[1].
4,4-disubstituted piperidines as rigid vectors in PROTACs.
Validated Synthetic Methodologies
The synthesis of 4,4-disubstituted piperidines requires precise control over ring formation and functional group tolerance. Below are two field-proven protocols.
Protocol A: Double Alkylation of Active Methylene Compounds
This classic and highly scalable approach utilizes a bis-electrophile to cyclize an active methylene compound. The choice of the nitrogen protecting group is critical; while N-sulfonyl groups have been used, they require harsh removal conditions. Therefore, carbamate protecting groups (like N-carbethoxy or N-Boc) are strongly preferred to allow for subsequent refunctionalization of the piperidine nitrogen[5].
Step-by-Step Methodology:
-
Preparation of the Bis-electrophile: Synthesize 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine (an N-mustard derivative) via the treatment of the corresponding ammonium salt with ethyl chloroformate under basic conditions[6].
-
Deprotonation: Dissolve the chosen active methylene compound (e.g., a phenylacetonitrile derivative) in an anhydrous polar aprotic solvent (e.g., DMF or THF). Add a strong base (e.g., NaH, 2.2 equivalents) at 0 °C to generate the highly nucleophilic enolate/carbanion.
-
Cyclization: Slowly add the bis-electrophile to the reaction mixture. The reaction proceeds via sequential
displacements. The first alkylation is intermolecular, followed by a rapid intramolecular ring closure to form the piperidine core. -
Workup & Purification: Quench with saturated aqueous
, extract with diethyl ether, dry over , and purify via silica gel chromatography (using as eluent) to yield the 4,4-disubstituted piperidine[6].
Synthetic workflow for 4,4-disubstituted piperidine cores.
Protocol B: Nitrile Reduction for Orthogonal Handles
For applications requiring bifunctional linkers (like PROTACs), generating a primary aminomethyl group at the 4-position alongside the secondary piperidine amine is highly desirable. This is achieved by reducing a 4-cyano substituent[7].
Step-by-Step Methodology:
-
Boc-Protection: Protect the piperidine nitrogen of 4-cyano-4-phenylpiperidine using Di-tert-butyl dicarbonate (
) and triethylamine in dichloromethane (DCM) at 0 °C. This prevents the secondary amine from interfering with the reduction[1]. -
Reduction: Cool a solution of the Boc-protected intermediate in DCM to -30 °C. Dropwise, add a 1 M solution of diisobutyl aluminum hydride (DIBAL-H, 3 equivalents)[7]. The low temperature ensures selective reduction of the cyano group to the imine/amine without over-reducing the Boc group.
-
Isolation: Carefully quench the reaction with a saturated Rochelle salt solution to break down the aluminum emulsion. Extract the organic layer to yield tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, a highly versatile building block[1].
Applications in Medicinal Chemistry
The versatility of the 4,4-disubstituted piperidine scaffold has led to breakthrough discoveries across multiple therapeutic areas.
GPCR Antagonists: NK1 and CCR5
In the development of high-affinity Neurokinin-1 (NK1) antagonists, researchers identified that the 4,4-disubstituted piperidine system provides an optimal framework. Structure-activity relationship (SAR) studies demonstrated that a highly lipophilic 3,5-bis(trifluoromethyl)benzyl ether side chain at the 4-position yields subnanomolar receptor affinity (
Similarly, in the fight against HIV-1, the 4,4-disubstituted piperidine core was instrumental in the discovery of potent CCR5 antagonists. By optimizing a secondary sulfonamide substituent on the piperidine core, researchers successfully enhanced bioavailability while minimizing off-target human Ether-a-go-go Related Gene (hERG) inhibition, leading to the clinical candidate GSK163929[10].
Antiviral Fusion Inhibitors
Recent advancements have repurposed this scaffold against the Influenza H1N1 virus. N-benzyl 4,4-disubstituted piperidines have been shown to inhibit the low pH-induced, hemagglutinin (HA)-mediated membrane fusion process. These molecules bind uniquely to the lower side of the HA2 stem near the fusion peptide, representing a novel mechanism of action for anti-influenza drug development[11].
Quantitative SAR Summary
| Target | Representative Compound / Class | Key 4,4-Substituents | Primary Pharmacological Outcome |
| NK1 Receptor | Compound 12 | 3,5-bis( | Subnanomolar affinity ( |
| CCR5 (HIV-1) | GSK163929 | Secondary sulfonamide, alkyl | High anti-HIV potency; improved hERG profile and bioavailability[10]. |
| Akt Kinase | Pan-AKT Inhibitors | Diphenylmethylamine, alkyl | ATP-competitive inhibition; restricted "Y-shape" fits hinge region[4]. |
| Influenza H1N1 | N-benzyl piperidines | N-benzyl, bulky alkyl | Inhibition of HA-mediated membrane fusion[11]. |
Conclusion
The 4,4-disubstituted piperidine is far more than a simple structural motif; it is a meticulously engineered vector for drug discovery. By understanding the causality behind its conformational rigidity and metabolic stability, and by leveraging robust synthetic protocols like N-mustard alkylation and targeted nitrile reduction, medicinal chemists can continue to exploit this privileged scaffold to address complex targets ranging from GPCRs to targeted protein degradation.
References
- 2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, a Useful Reagent in the Synthesis of 4,4 Disubstituted Piperidines.
- 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity rel
- Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1.
- Novel 4,4-disubstituted piperidine-based C-C chemokine receptor-5 inhibitors with high potency against human immunodeficiency virus-1 and an improved human ether-a-go-go rel
- N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction.
- Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel Benzopyran and Phenylpyrazole Derivatives as Akt Inhibitors.
- Tert-butyl 4-(aminomethyl)
- Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones.
- 4-(Allyloxy)-4-methylpiperidine | 1567220-39-6. Benchchem.
Sources
- 1. Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Allyloxy)-4-methylpiperidine | 1567220-39-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel 4,4-disubstituted piperidine-based C-C chemokine receptor-5 inhibitors with high potency against human immunodeficiency virus-1 and an improved human ether-a-go-go related gene (hERG) profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rational Design and Pharmacological Profiling of Gem-Disubstituted Piperidine Carboxamide Derivatives
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, simple mono-substituted piperidines often suffer from high conformational flexibility (chair-chair interconversion), which incurs an entropic penalty upon binding to a target protein. The strategic introduction of gem-disubstituted piperidine carboxamides —where two substituents are anchored to the same carbon atom (e.g., 3,3- or 4,4-disubstitution)—has emerged as a privileged approach in modern drug discovery. This in-depth technical guide explores the structural rationale, synthetic methodologies, and broad pharmacological applications of these derivatives, providing actionable protocols for researchers in the field.
Structural Rationale: The Logic of Conformational Locking
The primary advantage of gem-disubstitution on a piperidine ring is the exploitation of the Thorpe-Ingold effect (angle compression). When two bulky groups (such as an alkyl chain and a carboxamide) are placed on the same carbon, the internal bond angle of the ring is compressed, while the external bond angles expand.
This steric crowding restricts the ring's conformational space, effectively "locking" it into a single, dominant chair conformation. Consequently, the carboxamide group—a critical pharmacophore for hydrogen bond donation and acceptance—is projected along a highly precise 3D vector. In the context of protein-protein interaction (PPI) inhibitors, such as those targeting the HDM2-p53 axis, this precise vector alignment allows the aliphatic side chains to perfectly occupy deep hydrophobic pockets (like the Trp23 pocket) while minimizing the entropic cost of binding[1].
Diagram 1: Logical flow of how gem-disubstitution enhances target affinity via conformational locking.
Synthetic Methodologies: Constructing the Core
Synthesizing sterically hindered gem-disubstituted piperidines requires robust methodologies. Two primary routes dominate the literature depending on the substitution pattern:
-
4,4-Disubstituted Piperidines: Typically synthesized via the alkylation of protected 4-cyanopiperidines. The cyano group provides sufficient electron withdrawal to stabilize the alpha-anion generated by strong bases like NaHMDS, allowing for subsequent nucleophilic attack on an alkyl halide[2].
-
3,3-Disubstituted Piperidines (The Bargellini Reaction): A highly efficient, multicomponent reaction used to assemble 3-alkoxy-3-carboxamide piperidine cores in a single pot. By reacting a protected 3-piperidinone with chloroform and an alcohol in the presence of sodium hydroxide, a trichloromethyl anion is generated. This anion attacks the ketone to form an epoxide intermediate, which is subsequently ring-opened by the alcohol and hydrolyzed to yield the gem-disubstituted core[1],[3].
Diagram 2: Multicomponent Bargellini reaction workflow for synthesizing 3,3-disubstituted piperidines.
Pharmacological Applications & Target Specificity
The versatility of the piperidine carboxamide scaffold allows it to be tuned for highly diverse therapeutic targets across oncology, neurology, and infectious diseases.
Oncology: HDM2-p53 and ALK Inhibition
In cancer therapy, restoring the function of the p53 tumor suppressor is a holy grail. HDM2 is a negative regulator that binds and ubiquitinates p53. Gem-disubstituted piperidines have been discovered as potent inhibitors of the HDM2-p53 interaction. The rigid piperidine core perfectly positions bioisosteric moieties (e.g., 2-(trifluoromethyl)thiophene) deep into the Trp23 and Leu26 pockets of HDM2, leading to tumor regression in xenograft models[1]. Additionally, piperidine carboxamide derivatives have shown significant promise as Anaplastic Lymphoma Kinase (ALK) inhibitors, utilizing the carboxamide to form critical hydrogen bonds within the kinase hinge region[4].
Diagram 3: Mechanism of action for piperidine-based HDM2-p53 PPI inhibitors.
Neurology & Pain: TRPA1 Modulation and Sigma-1 Receptors
Piperidine carboxamides (PIPCs) have been identified as potent, noncovalent agonists of the human TRPA1 channel, a major target for pain and itch. Structural modeling reveals that PIPCs bind to a hydrophobic site at the interface of the pore helix 1 (PH1) and the S5/S6 transmembrane segments[5]. Furthermore, N-(p-chlorobenzyl) piperidine-4-carboxamide derivatives act as highly selective Sigma-1 receptor ligands, where the basic piperidine nitrogen matches the receptor's positive ionizable feature requirement[6].
Infectious Diseases: Antimalarial Proteasome Inhibitors
Phenotypic screening has identified piperidine carboxamides (e.g., SW042 and SW584) as potent antimalarials. These compounds selectively inhibit the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5) without affecting human isoforms. Cryo-EM studies confirm that the carboxamide binds to a previously untargeted region distant from the catalytic threonine, driving extreme species selectivity[7].
Quantitative SAR Data
The table below summarizes the structure-activity relationship (SAR) and binding affinities of key piperidine carboxamide derivatives across different therapeutic targets.
| Therapeutic Target | Compound Designation | Primary Indication | Binding Affinity / Activity | Key Structural Feature |
| HDM2-p53 PPI | Compound 21 | Oncology (Solid Tumors) | IC50 ~ 100 μM (High in vivo efficacy) | 3,3-disubstituted core; Trp23 pocket binding[1] |
| Sigma-1 Receptor | Compound 1b | Neurology | Ki = 12.9 nM | N-(p-chlorobenzyl) piperidine-4-carboxamide[6] |
| TRPA1 Channel | PIPC1 | Pain / Itch Modulation | EC50 = 6.5 nM | Fluorinated aryl LHS; noncovalent agonist[5] |
| Pf20Sβ5 Proteasome | SW042 | Malaria (P. falciparum) | EC50 = 0.14 - 0.19 μM | Piperidine carboxamide; species-selective[7] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental steps.
Protocol 1: One-Pot Bargellini Synthesis of 3,3-Disubstituted Piperidines
Objective: Synthesize a 3-alkoxy-piperidine-3-carboxylic acid core.
-
Reagent Preparation: Dissolve N-Boc-3-piperidinone (1.0 eq) and the desired alcohol (R-OH, 5.0 eq) in chloroform (CHCl3, acts as both solvent and reactant).
-
Temperature-Controlled Addition: Cool the reaction vessel to 0 °C. Add solid NaOH (10% mol) portion-wise.
-
Causality Note: Temperature control (0–40 °C) is critical. The base deprotonates chloroform to form the trichloromethyl anion. If the temperature exceeds 40 °C, the anion rapidly undergoes alpha-elimination to form a highly reactive, undesired dichlorocarbene, drastically reducing yield.
-
-
Ring Opening & Hydrolysis: Stir the mixture at room temperature for 12 hours. The trichloromethyl anion attacks the ketone, forming an epoxide that is subsequently opened by the alcohol and hydrolyzed by the aqueous base.
-
Validation Checkpoint: Quench with water and extract with ethyl acetate. Run an LC-MS on the organic layer. The disappearance of the N-Boc-3-piperidinone mass and the appearance of the target mass (without any M+14 peaks indicating carbene insertion) validates successful core formation.
Protocol 2: High-Throughput Calcium Influx Assay for TRPA1 Modulation
Objective: Evaluate the agonist/antagonist activity of PIPC derivatives on human TRPA1[5].
-
Cell Preparation: Plate HEK-293F cells transiently expressing human TRPA1 in 384-well plates.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator dye) for 45 minutes at 37 °C, followed by a wash step with assay buffer (HBSS + 20 mM HEPES).
-
Compound Addition: Inject the PIPC derivative (e.g., PIPC1 at 10 nM) using a kinetic plate reader (e.g., FLIPR).
-
Validation Checkpoint: Include a well treated with A-967079 (a known TRPA1 antagonist).
-
Causality Note: If the PIPC compound induces a robust fluorescent signal (Ca2+ influx) but the A-967079 pre-treated well shows flatline fluorescence, this self-validates that the observed calcium influx is strictly TRPA1-mediated and not an artifact of membrane disruption.
-
References
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - National Institutes of Health (NIH). 1
-
Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands - University of Trieste (ArTS). 6
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. 4
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - National Institutes of Health (NIH). 7
-
TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - Proceedings of the National Academy of Sciences (PNAS). 5
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - National Institutes of Health (NIH). 3
-
Substituted piperidines having protein kinase inhibiting activity - Google Patents. 2
Sources
- 1. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008075109A1 - Substituted piperidines having protein kinase inhibiting activity - Google Patents [patents.google.com]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. pnas.org [pnas.org]
- 6. arts.units.it [arts.units.it]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Aqueous Solubility Dynamics of 4-Hydroxypiperidine-4-carboxamide Hydrochloride
Executive Summary
In modern medicinal chemistry, the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile hinges heavily on its aqueous solubility. 4-Hydroxypiperidine-4-carboxamide hydrochloride (CAS: 240400-87-7) has emerged as a critical hydrophilic building block used to rescue highly lipophilic molecular cores[1]. By appending this low-molecular-weight, highly polar heterocycle to complex Active Pharmaceutical Ingredients (APIs), drug development professionals can drastically lower the partition coefficient (cLogP) and increase the topological polar surface area (TPSA).
Recent applications of this moiety are prominent in the synthesis of 2[2], 3[3], and4[4]. This whitepaper dissects the thermodynamic principles driving its extreme aqueous solubility and provides a self-validating protocol for accurate solubility quantification.
Structural Determinants of Aqueous Solvation
The exceptional water solubility of 4-Hydroxypiperidine-4-carboxamide HCl is not coincidental; it is a direct consequence of its molecular anatomy, which is engineered for optimal hydration.
-
Ionic Dissociation (The Salt Factor): As a hydrochloride salt, the compound completely dissociates in water. The piperidine nitrogen (pKa ~9.5–10.5) exists as a protonated piperidinium cation at physiological pH. Causality: This localized positive charge generates intense ion-dipole interactions with the oxygen atoms of surrounding water molecules, creating a robust primary solvation shell that easily overcomes the crystal lattice energy.
-
Dense Hydrogen Bonding Network: The C4 position features a geminal substitution of a hydroxyl (-OH) and a primary carboxamide (-CONH₂). Together with the protonated amine, the molecule presents 5 hydrogen-bond donors and 3 hydrogen-bond acceptors on a compact 6-carbon framework[5]. Causality: This high density of H-bonding sites allows the molecule to integrate seamlessly into the dynamic, three-dimensional hydrogen-bonded network of bulk water, preventing hydrophobic aggregation.
Table 1: Physicochemical & Structural Properties
| Property | Value | Mechanistic Significance |
| Chemical Name | 4-Hydroxypiperidine-4-carboxamide HCl | Standard IUPAC nomenclature |
| CAS Number | 240400-87-7 | Unique registry identifier[1] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | Indicates low molecular weight (180.63 g/mol )[1] |
| H-Bond Donors | 5 (Amine, Hydroxyl, Amide) | Drives exothermic hydration enthalpy |
| H-Bond Acceptors | 3 (Hydroxyl, Carbonyl, Amine) | Facilitates water coordination |
| Expected Solubility | > 100 mg/mL (Highly Soluble) | Enables high-concentration dosing formulations |
Pharmacokinetic Impact: ADME Optimization
When medicinal chemists graft the 4-hydroxypiperidine-4-carboxamide motif onto a hydrophobic scaffold (e.g., in the development of phthalazine derivatives[]), the physicochemical transformation is profound.
Fig 1: Pharmacokinetic impact of incorporating the hydrophilic piperidine motif into APIs.
Causality: By drastically lowering the cLogP, the motif reduces non-specific binding to plasma proteins and lipid membranes, increasing the fraction of unbound, therapeutically active drug. Furthermore, the enhanced aqueous solubility ensures the API remains fully dissolved in the gastrointestinal fluids, a prerequisite for efficient intestinal absorption and improved oral bioavailability.
Self-Validating Protocol: Thermodynamic Solubility Determination
In late-stage drug development, kinetic solubility (derived from DMSO stock dilutions) is insufficient. True thermodynamic solubility—the equilibrium between the solid crystalline phase and the solution phase—must be established. Below is a rigorously designed, self-validating shake-flask protocol.
Experimental Methodology
Step 1: Solid Dispensing
-
Action: Weigh an excess amount (e.g., 50 mg) of crystalline 4-Hydroxypiperidine-4-carboxamide HCl into a 2 mL glass HPLC vial.
-
Causality: An excess of solid ensures the solution reaches maximum saturation, leaving a residual pellet necessary for equilibrium and post-assay validation.
Step 2: Buffer Addition
-
Action: Add 500 µL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
-
Causality: Dissolving a hydrochloride salt in unbuffered water will drastically lower the pH of the solution due to the release of protons. Using a strongly buffered system maintains the pH at 7.4, ensuring the solubility measured accurately reflects physiological conditions.
Step 3: Equilibration
-
Action: Seal the vial and agitate continuously at 37°C for 48 hours using a thermoshaker.
-
Causality: A 48-hour incubation guarantees that the system overcomes any transient, metastable supersaturation states, settling into a true thermodynamic equilibrium.
Step 4: Phase Separation
-
Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Carefully extract the supernatant without disturbing the solid pellet.
Step 5: Quantification
-
Action: Dilute the supernatant appropriately and quantify the dissolved compound using LC-MS/MS against a calibrated standard curve.
Step 6: Self-Validation (Crucial Step)
-
Action: Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: This is the self-validating mechanism. If the compound formed a hydrate or underwent a polymorphic transformation during the 48-hour incubation, the intrinsic solubility of the system has changed. If the XRPD pattern matches the input API, the thermodynamic solubility value is validated as authentic for the original polymorph.
Fig 2: Self-validating thermodynamic solubility workflow ensuring polymorphic integrity.
References
- Source: Google Patents (US20230348427A1)
- Source: European Patent Office (EP 3998260 B1)
- Source: Google Patents (WO2025015167A2)
- Title: 240400-87-7 | 4-Hydroxypiperidine-4-carboxamide hydrochloride Source: BLD Pharm URL
- Title: CAS 1803570-33-3 (3-Hydroxypiperidine-3-carboxamide Hydrochloride)
- Title: 4-hydroxypiperidine-4-carboxamide hydrochloride (C6H12N2O2)
Sources
- 1. 240400-87-7|4-Hydroxypiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. WO2025015167A2 - Analogues de cétone érastine et leurs utilisations - Google Patents [patents.google.com]
- 5. PubChemLite - 4-hydroxypiperidine-4-carboxamide hydrochloride (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
4-hydroxy-4-carboxamido-piperidine hydrochloride MSDS
An In-depth Technical Guide to 4-Hydroxy-4-piperidinecarboxamide Hydrochloride
Part 1: Executive Summary & Chemical Identity
4-Hydroxy-4-piperidinecarboxamide Hydrochloride (CAS: 240400-87-7) is a specialized gem-disubstituted piperidine intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and spiro-cyclic bioactive scaffolds.[1][2] Its structural uniqueness lies in the tetrasubstituted carbon at the 4-position, which introduces specific conformational rigidity and metabolic stability (blocking C4-oxidation) into drug candidates.[1][2]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis logic, safety protocols, and application in medicinal chemistry.
Chemical Specifications Table
| Property | Specification |
| IUPAC Name | 4-Hydroxy-4-piperidinecarboxamide hydrochloride |
| Synonyms | 4-Carbamoyl-4-hydroxypiperidine HCl; 4-Hydroxyisonipecotamide HCl |
| CAS Number | 240400-87-7 |
| Molecular Formula | |
| Molecular Weight | 180.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).[1][2][3][4][5] |
| Hygroscopicity | Moderate to High (Requires desiccant storage) |
| pKa | ~9.8 (Piperidine nitrogen), Amide is neutral |
Part 2: Synthesis & Manufacturing Logic
The synthesis of 4-hydroxy-4-piperidinecarboxamide hydrochloride is a classic example of manipulating cyanohydrin chemistry to achieve geminal disubstitution.[1][2] The process must be controlled to prevent over-hydrolysis of the amide to the carboxylic acid.
Core Synthesis Workflow
The synthesis typically proceeds from N-protected 4-piperidone (e.g., N-Boc-4-piperidone) to ensure the secondary amine does not interfere with the cyanohydrin formation or subsequent hydrolysis.[1][2]
-
Cyanohydrin Formation: Reaction of the ketone with TMSCN (Trimethylsilyl cyanide) or KCN/AcOH to form the 4-cyano-4-hydroxy intermediate.[1][2]
-
Partial Hydrolysis (The Critical Step): The nitrile (-CN) is hydrolyzed to the amide (-CONH2) using controlled basic oxidative conditions (e.g.,
) or acid catalysis.[1][2] Note: Over-hydrolysis leads to the carboxylic acid, which is an impurity. -
Deprotection & Salt Formation: Removal of the N-protecting group (e.g., Boc removal with HCl/Dioxane) yields the final hydrochloride salt.
Visualization: Synthesis Pathway
Figure 1: Step-wise synthetic pathway transforming 4-piperidone into the target hydrochloride salt via a cyanohydrin intermediate.[1][2]
Part 3: Safety Profile & Hazard Analysis (GHS)
As a piperidine hydrochloride salt, this compound exhibits properties of an irritant. It is not classified as acutely toxic but requires strict adherence to hygiene protocols to prevent mucosal damage.
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (STOT SE 3).
-
Precautionary Handling Logic:
-
Dust Control: The HCl salt is often a fine powder. Inhalation can cause immediate irritation to the upper respiratory tract due to the acidic nature of the salt upon contact with mucous membranes. Use a fume hood.
-
Eye Protection: The combination of the amine salt and the amide functionality can be damaging to the cornea. Safety goggles (EN 166) are mandatory. [1][2]
Visualization: Safety Decision Tree
Figure 2: Emergency response decision tree for accidental exposure.
Part 4: Applications in Drug Development
Janus Kinase (JAK) Inhibitors
The primary industrial application of 4-hydroxy-4-piperidinecarboxamide is as a scaffold for JAK inhibitors (e.g., analogues of Tofacitinib or Baricitinib).[1][2]
-
Mechanism: The piperidine nitrogen is often coupled to a pyrazole or pyrrolo[2,3-d]pyrimidine core.
-
Role of the 4-Substituents: The 4-hydroxy group acts as a hydrogen bond donor/acceptor, often interacting with water networks in the kinase active site. The 4-carboxamide group provides a rigid vector for further interactions or can be dehydrated to a nitrile (CN) in late-stage synthesis to modulate potency.[1][2]
Spiro-Cyclic Scaffolds
The gem-disubstitution allows for the formation of spiro-oxazolidinones or spiro-hydantoins.[1][2]
-
Protocol Insight: Reacting the 4-hydroxy-4-carboxamide with carbonylating agents (like CDI or phosgene derivatives) can cyclize the amide nitrogen and the hydroxyl oxygen onto a carbonyl carbon, creating a spiro[oxazolidine-2,4-dione] system.[1][2] These are privileged structures in anticonvulsant and antibiotic research.
Part 5: Analytical Validation Protocols
To ensure the integrity of the intermediate before use in GMP synthesis, the following analytical parameters must be met.
1. Proton NMR (
-
Diagnostic Signals:
2. HPLC Purity Check
-
Column: C18 Reverse Phase (Polar-embedded column recommended due to high polarity).[1][2]
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Gradient.
-
Rationale: Low pH is required to keep the piperidine nitrogen protonated and prevent tailing.
-
Detection: UV at 210 nm (Amide absorption).[2]
References
-
Molaid Chemicals. (n.d.). 4-Hydroxy-4-piperidinecarboxamide Hydrochloride - CAS 240400-87-7.[1][2][6][7] Retrieved from [Link]
-
Google Patents. (2016). US9493441B2 - Acyclic cyanoethylpyrazoles as Janus kinase inhibitors.[1] Retrieved from
-
Google Patents. (2015). US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as Janus kinase inhibitors.[1] Retrieved from
Sources
- 1. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors - Google Patents [patents.google.com]
- 4. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. CAS 65214-82-6: 1-Piperidinecarboxylic acid, 4-hydroxy-, e… [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [wap.guidechem.com]
Physicochemical Characterization and Mass Spectrometric Validation of 4-Hydroxypiperidine-4-carboxamide Hydrochloride in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In modern drug discovery, sp3-rich, polar heterocycles are highly sought after to improve the solubility, pharmacokinetic profiles, and target-binding kinetics of small-molecule therapeutics. 4-Hydroxypiperidine-4-carboxamide hydrochloride (CAS: 240400-87-7) has emerged as a critical building block, frequently incorporated into advanced therapeutic scaffolds such as androgen receptor (AR) degraders[1] and RET kinase inhibitors[2].
As a Senior Application Scientist, I frequently observe downstream synthetic and analytical failures stemming from a fundamental oversight: the conflation of the salt's molecular weight with that of its free base. This guide provides an authoritative breakdown of the compound's physicochemical properties, the causality behind its stoichiometric behavior, and a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for its precise characterization.
Physicochemical Profiling & Structural Dynamics
Understanding the exact mass and molecular weight (MW) of this compound is the first line of defense against stoichiometric errors in the laboratory. The quantitative data is summarized in Table 1 below.
Table 1: Physicochemical and Mass Specifications
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 4-Hydroxypiperidine-4-carboxamide HCl | Standard nomenclature for API procurement. |
| CAS Number | 240400-87-7 | Unique identifier for IP and inventory tracking[3]. |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | Indicates a 1:1 stoichiometry of free base to hydrochloric acid. |
| Molecular Weight (Salt) | 180.63 g/mol | Critical: Must be used for calculating molar equivalents in synthesis[3]. |
| Molecular Weight (Free Base) | 144.17 g/mol | Used for calculating the final API "molecular weight budget." |
| Exact Mass (Free Base) | 144.08987 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[4]. |
| Target m/z[M+H]⁺ | 145.097 Da | Expected peak in positive electrospray ionization (ESI+). |
The Causality of Molecular Weight in Synthesis and Drug Design
The 20.1% Stoichiometric Deficit
When utilizing 4-Hydroxypiperidine-4-carboxamide hydrochloride in cross-coupling or amidation reactions, the molecular weight of 180.63 g/mol must be strictly applied. A common laboratory error is calculating equivalents based on the free base weight (144.17 g/mol ).
Causality: Failing to account for the 36.46 g/mol contribution of the HCl counterion results in a 20.1% molar deficit of the reactive amine. In precision syntheses—such as the multi-step assembly of complex RET kinase inhibitors[2]—this deficit leads to incomplete conversion, an excess of unreacted expensive electrophiles, and highly complex downstream purification profiles.
Ligand Efficiency and Lipinski's Rule of 5
Medicinal chemists must meticulously track the "molecular weight budget" of a drug candidate. The free base moiety contributes exactly 144.17 g/mol to the final Active Pharmaceutical Ingredient (API). Keeping fragment weights low (<200 Da) ensures that when this scaffold is conjugated to larger pharmacophores (e.g., trifluoromethyl-phenyl groups in AR degraders[1]), the final assembled molecule remains compliant with Lipinski's Rule of 5 (Total MW < 500 Da), thereby preserving oral bioavailability.
Experimental Protocol: LC-MS Validation of Exact Mass
To verify the integrity of the purchased reagent and confirm its exact mass, the following self-validating LC-MS protocol must be executed.
Step 1: Reagent Preparation & Stoichiometric Adjustment
-
Action: Weigh exactly 1.81 mg of 4-Hydroxypiperidine-4-carboxamide HCl (MW: 180.63 g/mol ) and dissolve in 10 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1.0 mM stock solution.
-
Causality: The polar solvent completely dissociates the HCl salt, releasing the free base into solution. The mass spectrometer will only detect the ionized free base, not the intact salt.
Step 2: Chromatographic Separation
-
Action: Inject 1 µL of the diluted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Acetonitrile and 10 mM Ammonium Formate.
-
Causality: The 4-hydroxypiperidine-4-carboxamide free base is highly polar and hydrophilic. Traditional C18 reverse-phase chromatography fails to retain such sp3-rich scaffolds, causing them to elute in the void volume where ion suppression from solvent salts is severe. HILIC is mandated to ensure adequate retention (k' > 2) and clean ionization.
Step 3: Electrospray Ionization (ESI+) and Q-TOF Mass Analysis
-
Action: Operate the Quadrupole Time-of-Flight (Q-TOF) MS in positive electrospray ionization (ESI+) mode. Extract the chromatogram for the exact target mass.
-
Causality: The basic piperidine nitrogen readily accepts a proton in the acidic mobile phase, forming the [M+H]⁺ adduct. The exact monoisotopic mass of the free base is 144.08987 Da[4]; therefore, the target m/z is 145.097 .
Step 4: The Self-Validating System Check
-
Validation Logic: A protocol is only as trustworthy as its internal controls. To ensure this system is self-validating, the MS software must be programmed to calculate the theoretical isotopic distribution of C₆H₁₂N₂O₂.
-
Acceptance Criteria: The primary [M+H]⁺ peak at m/z 145.097 must be accompanied by an M+1 isotopic peak (due to ¹³C natural abundance) at approximately 6.6% relative intensity . If the M+1 peak deviates by more than ±10% of its expected relative abundance, the system automatically flags the result for potential co-eluting isobaric interference, invalidating the run until chromatographic conditions are optimized.
Analytical Workflow Visualization
The following diagram maps the logical progression of the molecule from its solid salt form through the analytical detection of its free base exact mass.
Figure 1: LC-MS analytical workflow for validating the exact mass of the free base scaffold.
References
- BLD Pharm. "240400-87-7 | 4-Hydroxypiperidine-4-carboxamide hydrochloride". Source: bldpharm.com.
- PubChemLite. "C6H12N2O2 - Explore". Source: uni.lu.
- Google Patents. "WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof". Source: google.com.
- Google Patents. "US10227329B2 - Compounds useful for treating disorders related to RET". Source: google.com.
Sources
- 1. WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. US10227329B2 - Compounds useful for treating disorders related to RET - Google Patents [patents.google.com]
- 3. 240400-87-7|4-Hydroxypiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - C6H12N2O2 - Explore [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Overcoming Steric & Chemoselective Barriers in 4-Hydroxy-4-Piperidinecarboxylic Acid Amide Couplings
Here is a detailed Application Note and Protocol guide for the amide coupling of 4-hydroxy-4-piperidinecarboxylic acid derivatives.
Executive Summary
The coupling of 4-hydroxy-4-piperidinecarboxylic acid (typically N-protected) represents a classic "difficult coupling" scenario in medicinal chemistry. The challenge is twofold:
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon (tetrasubstituted center), creating a significant energy barrier for the incoming nucleophile (amine).
-
Chemoselectivity: The tertiary hydroxyl group at the geminal position presents a risk of self-reaction (intermolecular esterification) or competitive O-acylation if the amine is unreactive. Furthermore, harsh activation can lead to dehydration (elimination) to form the
-unsaturated tetrahydropyridine.
This guide outlines three validated protocols ranging from standard screening methods to high-force activation for unreactive amines.
Strategic Analysis & Decision Matrix
Before selecting a protocol, analyze the nucleophilicity of your amine partner and the protecting group strategy.
The "Gem-Disubstituted" Challenge
Unlike standard amino acids, the C4 position is sterically crowded. Standard carbodiimide couplings (EDC/NHS) often stall, leading to high rates of activated ester hydrolysis during workup rather than amide formation.
Decision Tree: Protocol Selection
Use the following logic flow to select the optimal chemistry for your specific substrate pair.
Figure 1: Strategic decision tree for selecting the appropriate amide coupling protocol.
Comparative Analysis of Reagents
| Feature | Protocol A: HATU | Protocol B: T3P | Protocol C: Ghosez Reagent |
| Mechanism | Uronium/Guanidinium active ester (OAt) | Propylphosphonic Anhydride | |
| Steric Tolerance | High | High | Very High (Maximum) |
| Byproducts | Tetramethylurea (water soluble) | Water soluble phosphates | Neutral amide, HCl (sequestered) |
| Risk | Potential guanidinylation of amine | Slower kinetics at | Moisture sensitivity |
| Cost | High | Low/Moderate | Moderate |
| Ideal Use | Discovery/Screening (mg scale) | Scale-up (>10g) | Non-nucleophilic amines |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Rapid synthesis, discovery scale (10 mg – 5 g), and moderately hindered amines. Mechanism: HATU generates the OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the reaction rate significantly over HBTU/HOBt.
Materials:
-
Substrate: N-Boc-4-hydroxy-4-piperidinecarboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)[1]
Step-by-Step:
-
Pre-activation (Critical): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and stir for 2 minutes.
-
Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes .
-
Note: Do not skip this wait time. Formation of the active ester is slower due to the quaternary center.
-
-
Coupling: Add the amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[2]
-
Checkpoint: If conversion stalls <50%, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with sat.
(x2), water (x2), and brine. Dry over .[3]
Protocol B: The "Process Friendly" (T3P)
Best for: Scale-up, avoiding toxic byproducts, and reactions requiring heat. Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent, driving the equilibrium toward the amide. It is supplied as a 50% solution in EtOAc or DMF.[4]
Materials:
-
Substrate: N-Boc-4-hydroxy-4-piperidinecarboxylic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Reagent: T3P (50% w/w in EtOAc) (2.0 – 3.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
-
Setup: Charge the carboxylic acid (1.0 equiv), amine (1.1 equiv), and base (Pyridine, 4.0 equiv) into the flask with EtOAc (0.5 M).
-
Addition: Cool to 0°C. Add T3P solution (2.0 equiv) dropwise.
-
Why dropwise? The reaction is exothermic.[5]
-
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.[2]
-
Optimization: Because T3P is extremely stable, you can safely reflux this mixture if the steric bulk prevents reaction at RT.
-
-
Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine), then
.
Protocol C: The "Sledgehammer" (Ghosez's Reagent)
Best for: Extremely unreactive amines (e.g., electron-deficient anilines) or when HATU fails.
Mechanism: Converts the acid to the acid chloride under neutral conditions .[10] Standard thionyl chloride (
Materials:
-
Substrate: N-Boc-4-hydroxy-4-piperidinecarboxylic acid (1.0 equiv)
-
Reagent: Ghosez's Reagent (1.2 – 1.5 equiv)
-
Amine: 1.1 equiv
-
Base: DIPEA or
(3.0 equiv) -
Solvent: Dry DCM or THF
Step-by-Step:
-
Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM (0.2 M) under Nitrogen.
-
Activation: Add Ghosez's reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.
-
Monitoring: Withdraw an aliquot, quench with methanol, and check LCMS for the methyl ester. If acid remains, stir longer.
-
-
Coupling: In a separate flask, dissolve the amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM.
-
Addition: Add the in situ generated acid chloride solution to the amine solution (inverse addition is preferred to keep amine concentration high relative to the chloride).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Standard aqueous wash (bicarbonate/brine).
Troubleshooting & Optimization
Issue: Low Conversion / Starting Material Remains
-
Cause: The active ester is forming but the amine cannot attack the quaternary center.
-
Solution: Switch to Protocol C (Acid Chloride) . The chloride is smaller and more electrophilic than the OBt/OAt ester. Alternatively, use Protocol B (T3P) and heat to reflux in EtOAc.
Issue: Elimination (Dehydration)
-
Observation: Formation of a byproduct with Mass [M-18].
-
Cause: Strong activation of the carboxyl group can sometimes facilitate elimination of the tertiary -OH, especially if the reaction mixture becomes acidic.
-
Solution: Ensure the reaction remains basic (pH > 8). Use Protocol B with Pyridine (mild base) rather than strong bases.
Issue: O-Acylation (Ester formation)
-
Observation: Mass spectrum shows dimer formation or reaction with the OH of the starting material.
-
Cause: The tertiary OH is reacting with the activated acid.
-
Solution: While the tertiary OH is hindered, it can react. If this persists, protect the OH as a silyl ether (TBS) or benzyl ether prior to coupling.
References
-
T3P Reagent Overview
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[9]
-
Source:
-
-
HATU/HOAt Mechanism
-
Ghosez's Reagent (Neutral Acid Chloride Synthesis)
-
Steric Hindrance in Peptide Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. CN101255108B - Method for preparing aliphatic acid chlorides under solvent-free conditions - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Acid Halogenation Reagents [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols for 4-Hydroxypiperidine-4-carboxamide: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting functional groups in precise three-dimensional orientations.[1] This guide focuses on a particularly valuable derivative: 4-Hydroxypiperidine-4-carboxamide. The presence of three distinct functional groups—a secondary amine, a tertiary hydroxyl group, and a primary carboxamide—on a constrained piperidine core makes this molecule a highly versatile and powerful intermediate for constructing complex and biologically active molecules. This document provides an in-depth exploration of its properties, synthesis, and strategic application in pharmaceutical development, complete with detailed experimental protocols for researchers and drug development professionals.
Physicochemical Properties and Strategic Value
The unique arrangement of functional groups in 4-Hydroxypiperidine-4-carboxamide provides a strategic advantage in drug design. The hydroxyl and carboxamide moieties introduce hydrogen bond donor and acceptor sites, enhancing solubility and providing key interaction points for binding to biological targets. The secondary amine serves as a primary vector for modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Table 1: Physicochemical and Safety Data
| Property | Value | Source / Notes |
| IUPAC Name | 4-hydroxy-4-piperidinecarboxamide | --- |
| CAS Number | 169278-65-7 (example, may vary) | Varies by supplier |
| Molecular Formula | C₆H₁₂N₂O₂ | --- |
| Molecular Weight | 144.17 g/mol | --- |
| Appearance | Off-white to white solid | General observation |
| Melting Point | >150 °C (Decomposes) | Typical for similar structures |
| Solubility | Soluble in water, methanol, DMSO | Inferred from functional groups |
| pKa | ~9.5 (Piperidine N), ~17 (Hydroxyl H) | Estimated values |
| LogP | -0.5086 | [2] |
| Topological Polar Surface Area (TPSA) | 89.59 Ų | [2] |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][5] Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Synthesis of the Intermediate: A Strategic Approach
The synthesis of 4-Hydroxypiperidine-4-carboxamide is not a trivial one-step process. A robust strategy involves starting from a commercially available piperidone, protecting the amine, introducing the functional groups at the 4-position, and then deprotecting. The following protocol outlines a common and reliable pathway starting from 1-Boc-4-piperidone.
Synthetic Workflow Overview
The overall transformation requires two key steps: 1) Cyanohydrin formation followed by partial hydrolysis to form the protected hydroxypiperidine carboxamide, and 2) Deprotection of the Boc group to yield the final intermediate.
Caption: Synthetic pathway from a protected piperidone to the target intermediate.
Detailed Synthesis Protocol
Part A: Synthesis of 1-Boc-4-hydroxy-4-piperidinecarboxamide
This procedure first creates a cyanohydrin at the 4-position, which is then carefully hydrolyzed to the amide.
-
Reagents and Equipment:
-
1-Boc-4-piperidone (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Zinc iodide (ZnI₂, catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Sulfuric acid (conc. H₂SO₄)
-
Acetic acid
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, addition funnel.
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone and anhydrous DCM.
-
Add the catalytic amount of zinc iodide and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMSCN dropwise via an addition funnel over 30 minutes. Causality: The Lewis acid (ZnI₂) activates the carbonyl group, facilitating the nucleophilic attack by the cyanide.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding water and stir for 30 minutes to hydrolyze the silyl ether intermediate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-4-hydroxy-4-piperidinecarbonitrile.
-
To the crude carbonitrile, add a mixture of acetic acid and water (e.g., 3:1 v/v). Cool to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (2.0 eq). Causality: This constitutes a Pinner-type reaction or direct hydration under strongly acidic conditions to selectively hydrolyze the nitrile to a primary amide without affecting the Boc group or hydroxyl.
-
Stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-4-hydroxy-4-piperidinecarboxamide.
-
Part B: Deprotection to Yield 4-Hydroxypiperidine-4-carboxamide
-
Reagents and Equipment:
-
N-Boc-4-hydroxy-4-piperidinecarboxamide (from Part A)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Step-by-Step Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 20-30% v/v) or a solution of 4M HCl in dioxane (5-10 eq). Causality: Strong acid cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine as its corresponding salt.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent in vacuo.
-
Add a sufficient amount of diethyl ether to the residue to precipitate the product as a salt (TFA or HCl salt).
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product. The salt form can often be used directly in subsequent reactions or neutralized with a mild base if the free amine is required.
-
Application in Pharmaceutical Synthesis: Building a Kinase Inhibitor
To illustrate the utility of 4-Hydroxypiperidine-4-carboxamide, we will outline a synthetic protocol for a hypothetical kinase inhibitor. This workflow demonstrates how each functional group can be strategically addressed to build a complex molecule.
Strategic Derivatization Workflow
The strategy involves a two-step process: first, an SₙAr (Nucleophilic Aromatic Substitution) reaction to attach an aromatic system to the piperidine nitrogen, followed by an amide coupling to extend the molecule from the carboxamide group.
Caption: A two-step derivatization strategy for synthesizing a target molecule.
Protocol 1: N-Arylation via SₙAr Reaction
-
Objective: To couple an electron-deficient aromatic ring (a common feature in kinase inhibitors) to the piperidine nitrogen.
-
Reagents and Equipment:
-
4-Hydroxypiperidine-4-carboxamide (1.0 eq)
-
2-Fluoro-4-nitropyridine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Microwave vial or sealed tube, magnetic stirrer.
-
-
Step-by-Step Procedure:
-
In a microwave vial, combine 4-Hydroxypiperidine-4-carboxamide, 2-fluoro-4-nitropyridine, and DMSO.
-
Add DIPEA to the mixture. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, driving it to completion.
-
Seal the vial and heat the reaction to 100-120 °C for 2-4 hours (conventional heating) or at 140 °C for 20-30 minutes (microwave heating). The high temperature is necessary to overcome the activation energy for the SₙAr reaction.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the N-arylated intermediate, which can be used in the next step without further purification if the purity is sufficient (>90%).
-
Protocol 2: Modification of the Carboxamide Group
While the primary amide is a stable functional group, it can be further modified, for example, through dehydration to a nitrile or via Hofmann rearrangement. However, its most common use is as a stable hydrogen-bonding moiety. For demonstration, we will describe a Hofmann rearrangement to convert the carboxamide to an amine, which can then be coupled.
-
Objective: To convert the carboxamide into a primary amine, providing another point for diversification.
-
Reagents and Equipment:
-
N-Aryl-4-hydroxypiperidine-4-carboxamide (from Protocol 1)
-
Bromine (1.1 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Dioxane or THF
-
-
Step-by-Step Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cooled (0 °C) solution of aqueous NaOH.
-
Dissolve the N-arylated intermediate in dioxane or THF.
-
Slowly add the sodium hypobromite solution to the solution of the amide at 0 °C. Causality: The Hofmann rearrangement proceeds via the deprotonation of the amide, N-bromination, a second deprotonation, and rearrangement to an isocyanate intermediate, which is then hydrolyzed in the aqueous basic medium to the amine.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding a solution of sodium thiosulfate to destroy any excess bromine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude 4-amino-N-aryl-4-hydroxypiperidine derivative. This new amine can now be used in standard amide coupling reactions.
-
Analytical Characterization
Confirming the structure and purity of the intermediate and its derivatives is critical.
Table 2: Expected Analytical Data
| Technique | 4-Hydroxypiperidine-4-carboxamide | Expected Observations |
| ¹H NMR | (400 MHz, D₂O) | Multiplets at ~3.0-3.4 ppm (axial H on C2/C6), ~2.8-3.0 ppm (equatorial H on C2/C6), and ~1.6-1.9 ppm (H on C3/C5). Amide and hydroxyl protons may exchange with D₂O. |
| ¹³C NMR | (100 MHz, D₂O) | Signal for quaternary carbon C4 (~70 ppm), signals for piperidine carbons C2/C6 (~45 ppm) and C3/C5 (~35 ppm), and a signal for the amide carbonyl (~178 ppm). |
| MS (ESI+) | m/z | Expected [M+H]⁺ at 145.09. |
| HPLC | Purity | Purity should be ≥95% for use in subsequent steps. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point. |
Conclusion
4-Hydroxypiperidine-4-carboxamide is more than just a simple building block; it is a compact and highly functionalized scaffold that offers medicinal chemists a reliable platform for developing novel therapeutics. Its constrained conformation and dense arrangement of hydrogen-bonding groups make it particularly suitable for targeting enzymes and receptors where specific and strong interactions are required. The protocols outlined in this guide provide a practical framework for the synthesis and strategic manipulation of this intermediate, empowering researchers to accelerate their drug discovery programs.
References
- Vertex AI Search, Safety D
- Google Patents, US3998834A - N-(4-piperidinyl)
-
Korea Science, Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]
- Sigma-Aldrich, Safety D
- Google Patents, US7368446B2 - 4-hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide.
-
ResearchGate, Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
-
PubMed, CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. [Link]
- Google Patents, GB1294733A - 4-aryl-4-hydroxypiperidine derivatives and processes for the prepar
-
Home Sunshine Pharma, Pharmaceutical Intermediate 99% N-Boc-4-Hydroxypiperidine/1-Boc-4-Piperidinol CAS 109384-19-2. [Link]
-
MDPI, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
SciSpace, Synthesis method of N-Boc-4-hydroxypiperidine. [Link]
-
Archives of Pharmacal Research, Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
- Google Patents, CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
RSC Publishing, Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. [Link]
-
Beilstein Journal of Organic Chemistry, The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
ACS Publications, Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]
-
Pharmaceutical Technology, Advancing API Synthesis. [Link]
-
Polypeptide, Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. [Link]
Sources
Application Note: High-Fidelity Synthesis of 4-Carbamoyl-4-Hydroxypiperidine
This Application Note and Protocol is designed for research scientists and drug development professionals. It synthesizes established organic chemistry principles with practical process engineering to provide a robust guide for the synthesis of 4-carbamoyl-4-hydroxypiperidine (also known as 4-hydroxy-4-piperidinecarboxamide).
Executive Summary
The synthesis of 4-carbamoyl-4-hydroxypiperidine presents a specific chemoselective challenge: converting a nitrile to a primary amide in the presence of a geminal hydroxyl group without inducing dehydration (elimination) to the
While the Bucherer-Bergs reaction is commonly cited for 4-substituted piperidines, it predominantly yields spirohydantoins which hydrolyze to amino acids , not hydroxy amides. Therefore, this protocol utilizes the Cyanohydrin Route coupled with the Radziszewski Reaction . This method employs hydrogen peroxide and a mild base to hydrate the nitrile, ensuring the preservation of the sensitive tertiary alcohol.
Key Advantages of This Protocol
-
Chemoselectivity: Avoids acid-catalyzed dehydration of the tertiary alcohol.
-
Scalability: Uses standard reagents (KCN,
) compatible with kilo-lab scale-up. -
Versatility: Compatible with various N-protecting groups (Benzyl, Boc).
Retrosynthetic Analysis & Pathway
The logical disconnection reveals 4-piperidone as the starting material. To prevent side reactions (N-alkylation or polymerization), the nitrogen must be protected.
Figure 1: Retrosynthetic logic flow prioritizing the stability of the geminal hydroxy-nitrile intermediate.
Experimental Protocol
Phase A: Reagents & Equipment Preparation
Safety Warning: This protocol involves Potassium Cyanide (KCN) . It is fatal if swallowed, inhaled, or absorbed through the skin. All operations must be performed in a functioning fume hood with a cyanide antidote kit available.
| Reagent | Role | Purity/Grade |
| N-Benzyl-4-piperidone | Starting Material | >97% |
| Potassium Cyanide (KCN) | Cyanide Source | Reagent Grade |
| Acetic Acid (Glacial) | Proton Source | >99% |
| Hydrogen Peroxide (30%) | Hydration Agent | ACS Grade |
| Potassium Carbonate ( | Base Catalyst | Anhydrous |
| DMSO or Ethanol | Solvent | HPLC Grade |
Phase B: Step-by-Step Synthesis
Step 1: Formation of the Cyanohydrin
The objective is to generate the thermodynamic cyanohydrin product while minimizing the risk of HCN evolution.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Connect the exhaust to a bleach scrubber (to neutralize any escaped HCN).
-
Dissolution: Dissolve N-Benzyl-4-piperidone (1.0 equiv) in a mixture of water and ethanol (1:1 v/v). Cool the solution to 0–5°C using an ice/salt bath.
-
Cyanide Addition: Add KCN (1.2 equiv) dissolved in a minimum amount of water dropwise, maintaining the internal temperature below 10°C.
-
Acidification: Slowly add Glacial Acetic Acid (1.3 equiv) dropwise over 30 minutes.
-
Mechanistic Note: The acid protonates the ketone oxygen, activating it for nucleophilic attack by the cyanide ion.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane). The ketone spot should disappear.
-
-
Workup: The cyanohydrin often precipitates as a solid. Filter the solid and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over
, and concentrate in vacuo at low temperature (<40°C) to prevent reversion to the ketone.
Step 2: Selective Hydration (Radziszewski Reaction)
This is the critical step. Strong acid hydrolysis (e.g.,
-
Solvation: Dissolve the Cyanohydrin intermediate (from Step 1) in DMSO (5 volumes) or Ethanol (10 volumes).
-
Note: DMSO often provides faster rates due to better solubility of the oxygen species.
-
-
Base Addition: Add
(0.5 equiv). Cool the mixture to 0°C in an ice bath. -
Peroxide Addition: Add 30%
(2.0–3.0 equiv) dropwise.-
Exotherm Alert: The reaction is exothermic. Maintain temperature <20°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Endpoint: Monitor by HPLC or TLC. The nitrile peak/spot will convert to a more polar amide spot.
-
-
Quenching: Carefully add saturated aqueous Sodium Sulfite (
) to quench excess peroxide. Test with starch-iodide paper (should remain white). -
Isolation:
Step 3: Deprotection (Optional)
If the free amine is required:
-
Dissolve the N-benzyl amide in Methanol.
-
Add Pd/C (10% wt) catalyst.
-
Hydrogenate at 30–50 psi
for 12 hours. -
Filter through Celite and concentrate to yield 4-carbamoyl-4-hydroxypiperidine .
Process Control & Troubleshooting
| Parameter | Optimal Range | Deviation Consequence | Corrective Action |
| Step 1 Temp | 0–10°C (Addition) | >15°C: HCN gas evolution; Reversion to ketone. | Increase cooling capacity; Slow addition rate. |
| Step 1 pH | 5.0 – 6.0 | <4.0: Rapid HCN evolution.>8.0: Self-condensation of ketone. | Adjust Acetic Acid addition carefully. |
| Step 2 Temp | <25°C | >40°C: Dehydration to tetrahydropyridine (elimination of -OH). | Active cooling during |
| Peroxide Conc. | 2.0 – 3.0 equiv | <1.5 eq: Incomplete conversion.>5.0 eq: Oxidative degradation of amine (N-oxide). | Titrate |
Mechanistic Pathway: Why Radziszewski?
The following diagram illustrates why the alkaline peroxide method succeeds where acid hydrolysis fails.
Figure 2: The hydroperoxide anion acts as a "super-nucleophile," attacking the nitrile carbon faster than hydroxide, allowing the reaction to proceed at lower temperatures and pH, preserving the sensitive hydroxyl group.
References
-
General Nitrile Hydration (Radziszewski Reaction)
-
Organic Chemistry Portal. "Hydrolysis of Nitriles to Amides."[3]
-
-
Piperidine Synthesis Methodologies
- ScienceMadness & Literature Archives. "Theoretical Synthesis of 4-Piperidone/Piperidine.
-
Amide Hydrolysis Conditions
-
Related Patent Literature (Analogous Structures)
Disclaimer: This protocol involves the use of hazardous chemicals, including cyanides. It is intended for use only by qualified personnel in a properly equipped laboratory. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]
- 8. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
Application Note: Preparation of 4,4-Disubstituted Piperidine Scaffolds
Executive Summary & Strategic Context
The 4,4-disubstituted piperidine ring is a highly privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous therapeutics, including high-affinity NK1 receptor antagonists[1], PPARδ agonists[2], and tumor necrosis factor-α converting enzyme (TACE) inhibitors[3]. The geminal disubstitution at the 4-position forces the piperidine ring into specific chair conformations, projecting substituents into precise vectors for optimal receptor binding.
Synthesizing these sterically encumbered centers requires careful strategic planning to avoid competitive elimination or enolization. As an application scientist, selecting the correct synthetic vector is paramount. This guide outlines three field-proven methodologies for constructing 4,4-disubstituted piperidines, detailing the causality behind reagent selection and providing self-validating protocols for seamless laboratory execution.
Mechanistic Overview of Synthetic Strategies
The construction of the quaternary carbon at the 4-position generally follows one of three distinct logical pathways, dictated by the nature of the desired substituents:
-
De Novo Ring Construction (Bis-Alkylation): When the target requires symmetric or geminal electron-withdrawing groups (e.g., diesters, dinitriles), the most efficient route is the double alkylation of an active methylene compound using a nitrogen mustard derivative. For instance, using 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine allows for the direct formation of the piperidine ring[4]. The choice of a carbamate protecting group (N-carbethoxy) is deliberate here; unlike robust N-sulfonyl or N-benzyl groups, the carbamate is easily removed or refunctionalized in subsequent steps[4].
-
Nucleophilic Addition to Piperidin-4-ones: To generate 4-alkyl-4-hydroxypiperidines, Grignard or Reformatsky additions to N-protected piperidin-4-ones are the standard[2]. The primary challenge is the basicity of the nucleophile, which often leads to enolization of the ketone rather than addition. This is mitigated by using anhydrous Cerium(III) chloride (CeCl₃), which enhances the nucleophilicity of the Grignard reagent while suppressing its basicity.
-
Enolate Alkylation of Isonipecotates: For asymmetric 4,4-dialkyl systems, the enolate of an N-protected isonipecotate (piperidine-4-carboxylate) is generated using a strong, non-nucleophilic base (LDA) and trapped with an alkyl halide[3].
Decision matrix for selecting the optimal 4,4-disubstituted piperidine synthesis route.
Quantitative Data: Strategy Comparison
The following table summarizes the expected outcomes, limitations, and typical yields of the three primary synthetic strategies.
| Synthetic Strategy | Starting Material | Key Reagents | Typical Yields | Primary Application |
| Bis-Alkylation | Active Methylene | Nitrogen Mustard, NaH, DMF | 60–85% | Geminal diesters, dinitriles, or cyanoesters |
| Nucleophilic Addition | N-Boc-Piperidin-4-one | RMgX, CeCl₃, THF | 50–90% | 4-Alkyl-4-hydroxypiperidines |
| Enolate Alkylation | Ethyl Isonipecotate | LDA, R-X, THF, -78 °C | 45–80% | Asymmetric 4,4-dialkyl or 4-aryl-4-alkyl systems |
Detailed Experimental Protocols
Protocol A: De Novo Synthesis via Nitrogen Mustard Alkylation
This protocol utilizes 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine to construct the piperidine ring around an existing active methylene compound[4].
Causality & Design: Using a pre-formed nitrogen mustard allows for a convergent synthesis. The N-carbethoxy protecting group is chosen over N-sulfonyl because it is significantly easier to cleave (via basic hydrolysis) when refunctionalization of the piperidine nitrogen is required for downstream SAR exploration[4].
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) and wash twice with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous DMF (0.2 M).
-
Enolate Formation: Cool the suspension to 0 °C. Dissolve the active methylene compound (e.g., diethyl malonate, 1.0 eq) in a small volume of DMF and add dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Dissolve 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine (1.05 eq) in DMF and add dropwise to the enolate solution at 0 °C.
-
Cyclization: Warm the reaction to room temperature, then heat to 60 °C for 12 hours to drive the second intramolecular alkylation step to completion.
-
Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Self-Validating System:
-
TLC: The product will typically run slightly more polar than the starting mustard but significantly less polar than the unalkylated malonate.
-
IR Spectroscopy: Confirm success by the presence of a strong carbamate carbonyl stretch at ~1700 cm⁻¹[4].
-
NMR: The methylene protons of the newly formed piperidine ring will appear as distinct multiplets around 2.0-2.5 ppm (equatorial/axial), confirming ring closure.
Protocol B: Grignard Addition to Piperidin-4-ones
This protocol details the synthesis of 4-alkyl-4-hydroxypiperidines, which are critical intermediates for synthesizing highly lipophilic ethers found in potent NK1 antagonists[1].
Causality & Design: Piperidin-4-ones are highly prone to enolization due to the adjacent methylene protons. Standard Grignard reagents often act as bases rather than nucleophiles in this context, recovering starting material. The addition of anhydrous CeCl₃ forms an organocerium intermediate that is highly nucleophilic but strictly non-basic, ensuring high conversion to the tertiary alcohol[2].
Step-by-Step Procedure:
-
Cerium Preparation: Rapidly weigh anhydrous CeCl₃ (1.5 eq) into a flame-dried flask. Heat under high vacuum at 140 °C for 2 hours to ensure complete dehydration. Cool to room temperature under argon and suspend in anhydrous THF (0.3 M). Stir vigorously for 2 hours at room temperature.
-
Organocerium Formation: Cool the CeCl₃ suspension to -78 °C. Add the desired Grignard reagent (RMgX, 1.5 eq) dropwise. Stir at -78 °C for 1 hour to allow the transmetalation to occur.
-
Addition: Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF and add dropwise to the organocerium mixture at -78 °C.
-
Reaction: Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C over 1 hour.
-
Workup: Quench the reaction at 0 °C with 10% aqueous acetic acid or saturated NH₄Cl. Filter the resulting cerium salts through a pad of Celite, washing thoroughly with EtOAc. Separate the layers, wash the organic phase with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
Self-Validating System:
-
IR Spectroscopy: The disappearance of the sharp ketone C=O stretch (~1715 cm⁻¹) and the appearance of a broad, strong O-H stretch (~3300 cm⁻¹) is the primary indicator of success.
-
¹³C NMR: The carbonyl carbon signal (~210 ppm) must vanish, replaced by a quaternary alcohol carbon signal typically appearing between 68–75 ppm.
References
-
Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623-4635.[Link]
-
Huybrechts, S., & Hoornaert, G. J. (1981). 2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, a Useful Reagent in the Synthesis of 4,4 Disubstituted Piperidines. Synthetic Communications, 11(1), 17-23.[Link]
-
Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. National Institute of Informatics (NII).[Link]
-
Levin, J. I. (2025). HETEROCYCLIC INHIBITORS OF TUMOR NECROSIS FACTOR-α CONVERTING ENZYME (TACE). Wyeth Research. [Link]
Sources
recrystallization solvents for piperidine carboxamide salts
Application Note: Recrystallization Strategies for Piperidine Carboxamide Salts
Introduction & Mechanistic Rationale
Piperidine carboxamides are ubiquitous structural motifs in modern pharmacophores, functioning as key intermediates and active pharmaceutical ingredients (APIs) in kinase inhibitors, local anesthetics (e.g., bupivacaine derivatives), and CCR5 antagonists[1][2][3]. The isolation of these compounds as pharmaceutically acceptable salts (commonly hydrochlorides, tosylates, or mesylates) is a critical step to enhance aqueous solubility, chemical stability, and bioavailability[1][4].
However, the purification of piperidine carboxamide salts via recrystallization presents unique thermodynamic challenges. The molecular architecture contains both a basic piperidine nitrogen (the site of protonation) and a neutral, hydrogen-bond-donating/accepting carboxamide group. This dual functionality creates strong, complex intermolecular hydrogen-bonding networks within the crystal lattice. Consequently, these salts often exhibit "all-or-nothing" solubility profiles: they are highly soluble in strongly polar protic solvents (e.g., water, methanol) and virtually insoluble in aprotic or non-polar solvents (e.g., ethyl acetate, heptane). This necessitates a highly rationalized approach to solvent selection, often relying on binary solvent/anti-solvent systems to control the supersaturation curve and prevent phenomena such as "oiling out" (liquid-liquid phase separation)[2][5].
Solvent Selection Matrix
The selection of a recrystallization solvent is dictated by the salt's lipophilicity, the dielectric constant (
Table 1: Quantitative Physicochemical Properties of Common Recrystallization Solvents
| Solvent | Role in System | Dielectric Constant ( | Boiling Point (°C) | Relative Polarity | Application Notes for Piperidine Salts |
| Methanol | Primary Solvent | 32.7 | 64.7 | 0.762 | Excellent for dissolving HCl salts; requires anti-solvent[4]. |
| Ethanol | Primary Solvent | 24.5 | 78.4 | 0.654 | Ideal for single-solvent cooling crystallization[1]. |
| Isopropanol | Primary Solvent | 18.3 | 82.6 | 0.546 | Slower dissolution; good for highly lipophilic salts. |
| Water | Co-solvent | 80.1 | 100.0 | 1.000 | Used in EtOH/Water mixtures to tune solubility[1]. |
| Ethyl Acetate | Anti-solvent | 6.0 | 77.1 | 0.228 | Good for free bases; weak anti-solvent for salts. |
| MTBE | Anti-solvent | 2.6 | 55.2 | 0.124 | Excellent anti-solvent for precipitating salts from MeOH. |
| Hexane | Anti-solvent | 1.9 | 68.7 | 0.009 | Used in Et2O-hexane systems for lipophilic derivatives[6]. |
Thermodynamic Workflow & Logical Relationships
To establish a self-validating purification system, the recrystallization process must be guided by solubility screening rather than empirical guesswork. The following workflow illustrates the decision tree for selecting the optimal crystallization pathway.
Workflow for the selection and optimization of recrystallization solvent systems.
Experimental Protocols
Protocol A: Single-Solvent Crystallization (Ethanol/Water)
Mechanistic Rationale: For moderately lipophilic piperidine carboxamide hydrochlorides (e.g., N-(Piperidin-4-yl)piperidine-1-carboxamide HCl), a single protic solvent or a pre-mixed binary protic system (like 95% Ethanol/5% Water) provides a gentle solubility gradient[1]. The water disrupts the strong inter-amide hydrogen bonds, while ethanol provides the bulk volume for crystal growth.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude piperidine carboxamide hydrochloride in 40 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the suspension to gentle reflux (approx. 78°C) using an oil bath.
-
Solvent Adjustment: If the solid does not dissolve completely after 15 minutes at reflux, add deionized water dropwise (up to 5% v/v total) until a clear solution is achieved. Self-Validation Check: If more than 10% water is required, the compound is too polar for this system; switch to Protocol B.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.
-
Controlled Nucleation: Transfer the filtrate to a clean flask and allow it to cool ambiently to 50°C. If spontaneous nucleation does not occur, introduce 10 mg of pure seed crystals.
-
Crystal Maturation: Cool the mixture to 0–5°C in an ice bath at a rate of 0.5°C/min. Hold at 0°C for 2 hours to maximize yield.
-
Isolation: Filter the crystals under vacuum, wash with 10 mL of ice-cold ethanol, and dry under high vacuum at 40°C for 12 hours.
Protocol B: Solvent/Anti-Solvent Crystallization (Methanol / MTBE)
Mechanistic Rationale: For highly polar salts (e.g., N-(Phenylsulfonyl)piperidine-4-carboxamide HCl) that are excessively soluble in alcohols at room temperature, cooling alone will not induce supersaturation[4]. Methanol acts as the primary solvent to break the crystal lattice, while Methyl tert-butyl ether (MTBE) is titrated in as an anti-solvent to lower the dielectric constant of the medium, forcing the ionic salt out of solution.
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve 10.0 g of the crude salt in the minimum volume of methanol (approx. 15–20 mL) at 40°C.
-
Anti-Solvent Titration: While maintaining the solution at 40°C, begin adding MTBE dropwise via an addition funnel with continuous magnetic stirring.
-
Cloud Point Identification: Continue adding MTBE until a persistent, faint turbidity (the cloud point) is observed. This indicates the metastable zone has been reached.
-
Annealing: Stop the addition of MTBE. Add 3–5 drops of methanol until the solution just clears. This ensures the system is exactly at the saturation boundary.
-
Cooling and Precipitation: Remove the heat source and allow the solution to cool to room temperature (20–25°C) over 2 hours. As the temperature drops, the solubility decreases synergistically with the anti-solvent effect, yielding highly pure, well-defined crystals.
-
Isolation: Filter the resulting slurry, wash the filter cake with 15 mL of cold MTBE, and dry under vacuum.
Troubleshooting: Oiling Out (Liquid-Liquid Phase Separation)
A common failure mode in piperidine carboxamide salt recrystallization is "oiling out," where the solute separates as a dense, viscous liquid rather than a crystalline solid[2].
-
Causality: This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which supersaturation is achieved. The strong hydrogen bonding of the carboxamide group can trap solvent molecules, forming a metastable coacervate.
-
Resolution: If oiling occurs, reheat the mixture until the oil redissolves. Adjust the solvent composition by increasing the proportion of the primary solvent (e.g., adding more ethanol) to lower the saturation temperature, ensuring that the compound crystallizes below its depressed melting point. Alternatively, aggressive seeding at the cloud point can bypass the liquid-liquid phase separation boundary.
References
-
Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: nih.gov URL: [Link]
-
Title: 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide Source: veeprho.com URL: [Link]
Sources
- 1. N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride | 1233952-69-6 | Benchchem [benchchem.com]
- 2. Piperidine-4-carbothioamide | 112401-09-9 | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride () for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 4-Hydroxy Piperidine Amides: A Modular Approach
Executive Summary & Scaffold Significance
The 4-hydroxy piperidine amide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved therapeutics (e.g., Ibrutinib, Tofacitinib). Its utility stems from its unique geometric constraints: the piperidine ring forces substituents into defined spatial vectors, while the 4-hydroxyl group offers a versatile handle for modulating solubility (
This guide moves beyond basic synthesis, focusing on chemo- and regioselective functionalization . We address the specific challenge of manipulating the C4-hydroxyl group in the presence of a Lewis-basic amide functionality, providing self-validating protocols for etherification, oxidation, and bioisosteric replacement.
Structural Vectors & Functionalization Strategy
The following diagram outlines the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent functionalization vectors for the 4-hydroxy piperidine amide scaffold.
Module A: The Hydroxyl Handle ( -Functionalization)
The C4-hydroxyl group is the primary vector for introducing "warheads" or lipophilic domains. Two dominant strategies exist: Retention of Configuration (via Alkylation) and Inversion of Configuration (via Mitsunobu).
Protocol: Stereoinvertive Mitsunobu Coupling
Application: Installing aryl ethers or esters with precise stereochemical control (e.g., converting cis-4-OH to trans-4-OAr).
Scientific Rationale: The amide carbonyl can sometimes participate in neighboring group participation (NGP), complicating standard substitutions. The Mitsunobu reaction avoids carbocation intermediates, ensuring clean inversion. We utilize DIAD (Diisopropyl azodicarboxylate) over DEAD for better stability and easier byproduct removal.
Reagents:
-
Substrate:
-Acyl-4-hydroxypiperidine (1.0 equiv) -
Nucleophile: Phenol or Carboxylic Acid (
) (1.2 equiv) -
Phosphine:
(Triphenylphosphine) (1.5 equiv)[1][2] -
Azodicarboxylate: DIAD (1.5 equiv)[2]
-
Solvent: Anhydrous THF or Toluene (0.1 M)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried flask with the Substrate, Nucleophile, and
under atmosphere. Dissolve in anhydrous THF. -
Cooling: Cool the reaction mixture to 0 °C. Critical: This suppresses the formation of hydrazide byproducts.
-
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 12–16 hours.
-
Monitoring: Check TLC. If the reaction stalls, heat to 40 °C.
-
Workup (The "Mg" Trick):
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting:
-
Low Conversion: If the nucleophile is sterically hindered (e.g., ortho-substituted phenol), switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and
.
Protocol: Arylation (Base-Mediated)
Application: Coupling with electron-deficient heterocycles (e.g., 4-chloropyridine, 2-fluoronitrobenzene).
Protocol:
-
Dissolve
-Acyl-4-hydroxypiperidine (1.0 equiv) in DMF or DMSO (0.2 M). -
Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Stir for 30 min to generate the alkoxide.
-
Note: Gas evolution (
) will be vigorous.
-
-
Add the aryl halide (1.1 equiv).
-
Heat to 60–80 °C for 4 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc.[2][3][4]
Module B: Redox Manipulations
Protocol: Green Oxidation to 4-Piperidone
Application: Creating a ketone intermediate for reductive amination (installing amines at C4). Method: TEMPO/Bleach (Anelli Oxidation). This is preferred over Swern for piperidine amides as it avoids the foul odor and cryogenic conditions, while being highly chemoselective for secondary alcohols over the amide bond.
Reagents:
-
Substrate (1.0 equiv)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)
-
KBr (0.1 equiv)
-
NaOCl (Commercial Bleach, ~5%, 1.2 equiv)
-
Solvent:
/ Water biphasic system.
Step-by-Step Protocol:
-
Dissolve substrate in
(0.2 M). Add a solution of KBr in water (0.5 mL/mmol). -
Cool to 0 °C. Add TEMPO.
-
Controlled Addition: Add NaOCl (buffered to pH 9 with
) dropwise while stirring vigorously.-
Visual Cue: The organic layer will turn orange/red (oxidized TEMPO) and then fade back to yellow as the substrate consumes the oxidant.
-
-
Quench: Once TLC shows consumption (< 1 hour), add aqueous
(Thiosulfate) to quench excess oxidant. -
Extraction: Separate layers, dry organic phase over
.
Protocol: Deoxofluorination (Bioisostere Installation)
Application: Replacing -OH with -F to block metabolism or modulate
-
Expert Insight: Deoxo-Fluor is thermally more stable than DAST and less likely to cause elimination to the enamide alkene.
Protocol:
-
Dissolve substrate in anhydrous
in a plastic (HDPE) or Teflon vessel (glass can react with HF byproducts). -
Cool to -78 °C.
-
Add Deoxo-Fluor (1.2 equiv) dropwise.
-
Allow to warm to RT overnight.
-
Quench: Pour into saturated
. Caution: Vigorous evolution.
Mechanistic Visualization
Understanding the Mitsunobu pathway is critical for troubleshooting stereochemical issues.
Figure 2: The Mitsunobu mechanism highlighting the critical oxyphosphonium activation step.
Comparative Data: Oxidation Methods
Table 1 compares oxidation methods specifically for the 4-hydroxy piperidine amide scaffold.
| Method | Reagents | Yield (Typical) | Scalability | Comments |
| TEMPO/Bleach | TEMPO, NaOCl, KBr | 85-95% | High | Recommended. Green, cheap, fast. |
| Dess-Martin | DMP, DCM | 90-98% | Low/Med | Excellent for small scale; expensive. |
| Swern | DMSO, Oxalyl Chloride | 80-90% | Med | Cryogenic (-78°C) required; odor issues. |
| PCC/PDC | Cr(VI) Reagents | 70-85% | Low | Toxic waste; difficult workup (tar). |
References
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Focus on TEMPO protocols). Link
-
Singh, R. P., & Shreve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions." Synthesis, 2002(17), 2561-2578. (Deoxo-Fluor protocols).[1][4][5][6] Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." Link
-
Organic Syntheses. (2013). "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate" (TEMPO oxidation details). Org.[7][8][9] Synth. 90, 215. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Note: Scalable Synthesis and Process Optimization of 4-Hydroxypiperidine-4-carboxamide HCl
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Retrosynthetic Strategy
4-Hydroxypiperidine-4-carboxamide hydrochloride is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors[1] and androgen receptor degraders[2]. The presence of both a hydrogen-bond donating hydroxyl group and a carboxamide moiety on a saturated heterocyclic scaffold provides excellent physicochemical properties for target binding.
When transitioning this molecule from discovery chemistry to pilot-scale production, the synthetic route must be optimized for safety, atom economy, and yield. Exploratory syntheses often employ expensive or highly toxic reagents such as trimethylsilyl cyanide (TMSCN) for cyanohydrin formation, or utilize harsh one-pot acidic hydrolyses that result in high impurity profiles (e.g., over-hydrolysis to isonipecotic acid derivatives)[3].
To ensure a self-validating, high-yielding process, we have designed a three-step scalable route starting from the inexpensive N-Boc-4-piperidone:
-
Biphasic Cyanohydrin Formation: Utilizing NaCN and NaHSO₃ to safely generate the cyanohydrin via a bisulfite adduct.
-
Radziszewski Hydration: Selective conversion of the nitrile to the primary amide using basic hydrogen peroxide, preventing over-hydrolysis.
-
Anhydrous Deprotection: Cleavage of the Boc group using HCl in isopropanol, directly precipitating the product as an analytically pure hydrochloride salt.
Three-step scalable synthetic workflow for 4-Hydroxypiperidine-4-carboxamide HCl.
Process Chemistry & Mechanistic Insights
Step 1: Biphasic Cyanohydrin Formation
The classical Strecker-type addition of cyanide to a ketone is highly exothermic. On a large scale, adding NaCN directly to the ketone can lead to thermal runaway and the release of lethal hydrogen cyanide (HCN) gas. By pre-forming the bisulfite adduct using NaHSO₃ in a biphasic system (Water/Ethyl Acetate), the subsequent addition of NaCN allows for a controlled, phase-transfer-like displacement. The organic layer immediately extracts the formed N-Boc-4-cyano-4-hydroxypiperidine[4], driving the equilibrium forward and protecting the product from degradation.
Step 2: Selective Radziszewski Hydration
Hydrolyzing a sterically hindered nitrile to a carboxamide without over-hydrolyzing to the carboxylic acid is notoriously difficult under standard acidic or basic reflux conditions[3]. The Radziszewski reaction utilizes hydrogen peroxide under mildly basic conditions (K₂CO₃). The mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the nitrile carbon, forming a peroxyimidic acid intermediate, which then undergoes intramolecular oxygen transfer to yield the amide. Using DMSO as a co-solvent accelerates this process while acting as a heat sink.
Step 3: Anhydrous Boc-Deprotection and Salt Formation
Aqueous HCl deprotection risks hydrolyzing the newly formed carboxamide. Utilizing anhydrous HCl generated in situ or delivered as a standardized solution in isopropanol (iPrOH) ensures that the Boc group is cleaved cleanly, evolving isobutylene and CO₂ gas. The inherent insolubility of the resulting highly polar 4-hydroxypiperidine-4-carboxamide hydrochloride in cold iPrOH drives the direct crystallization of the product, eliminating the need for complex chromatographic purification[5].
Experimental Protocols
Step 1: Synthesis of N-Boc-4-cyano-4-hydroxypiperidine
Causality Checkpoint: Ensure the reactor is connected to a dual-stage scrubber system (10% NaOH followed by NaOCl) before introducing NaCN to neutralize any evolved HCN gas.
-
Charge: To a 10 L jacketed reactor, add N-Boc-4-piperidone (1.0 kg, 5.02 mol) and Ethyl Acetate (4.0 L). Stir at 250 rpm until dissolved.
-
Bisulfite Addition: In a separate vessel, dissolve NaHSO₃ (626 g, 6.02 mol) in Deionized Water (2.0 L). Add this aqueous solution to the reactor. Stir vigorously for 2 hours at 20 °C to form the bisulfite adduct.
-
Cyanide Addition: Cool the reactor to 10 °C. Slowly add a solution of NaCN (295 g, 6.02 mol) in Deionized Water (1.0 L) dropwise over 2 hours, maintaining the internal temperature below 15 °C.
-
Reaction: Warm to 20 °C and stir for 12 hours. Self-Validation: Monitor by HPLC; proceed when N-Boc-4-piperidone is <1% AUC.
-
Workup: Separate the phases. Wash the organic layer with water (2 x 1.0 L) and brine (1.0 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford a white solid.
-
Yield: ~1.08 kg (95%).
Step 2: Synthesis of N-Boc-4-hydroxypiperidine-4-carboxamide
-
Charge: Dissolve N-Boc-4-cyano-4-hydroxypiperidine (1.0 kg, 4.42 mol) in DMSO (3.0 L) in a 10 L reactor.
-
Base Addition: Add K₂CO₃ (122 g, 0.88 mol) and cool the mixture to 0–5 °C.
-
Oxidation: Slowly add 30% aqueous H₂O₂ (1.5 L, ~13.2 mol) via an addition funnel over 3 hours. Critical: This step is highly exothermic. Control the addition rate to keep the internal temperature below 20 °C.
-
Reaction: Stir at 20 °C for 4 hours. Self-Validation: Monitor by TLC (EtOAc:Hexane 1:1) until the nitrile spot disappears.
-
Workup: Quench the reaction by slowly pouring it into ice-cold water (10 L) containing Na₂S₂O₃ (500 g) to destroy excess peroxide. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 45 °C.
-
Yield: ~970 g (90%).
Step 3: Synthesis of 4-Hydroxypiperidine-4-carboxamide HCl
-
Charge: Suspend N-Boc-4-hydroxypiperidine-4-carboxamide (900 g, 3.68 mol) in Isopropanol (4.5 L) in a 10 L reactor.
-
Deprotection: Add a 5–6 N solution of HCl in Isopropanol (2.2 L) dropwise at 20 °C.
-
Reaction: Heat the mixture to 40 °C. Vigorous gas evolution (isobutylene and CO₂) will occur. Stir for 4 hours. Self-Validation: The suspension will initially clear, followed by the heavy precipitation of the HCl salt.
-
Isolation: Cool the suspension to 0–5 °C and stir for 2 hours to maximize crystallization. Filter the product via a Buchner funnel, wash with cold Isopropanol (1.0 L), and dry in a vacuum oven at 50 °C to constant weight.
-
Yield: ~630 g (95%).
Process engineering setup for safe handling of cyanide at scale.
Analytical Characterization & Quality Control
To ensure the trustworthiness and integrity of the final API building block, the isolated 4-Hydroxypiperidine-4-carboxamide HCl must meet the following analytical specifications.
| Analytical Technique | Parameter / Specification | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Purity (HPLC) | Area Normalization (AUC) | ≥ 98.5% |
| Mass Spectrometry | ESI-MS (Positive Mode) | m/z 145.1[M+H]⁺ (Free base) |
| ¹H NMR (400 MHz) | D₂O or DMSO-d₆ | δ 8.80 (br s, 2H), 7.45 (br s, 1H), 7.30 (br s, 1H), 3.15 (m, 4H), 1.95 (m, 2H), 1.70 (m, 2H) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvent | GC-FID (Isopropanol) | ≤ 5000 ppm (ICH Q3C limits) |
References
- Google Patents.
- Google Patents. "US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors."
-
Googleapis. "AU 2006217534 B8 - STANDARD PATENT." [Link]
Sources
- 1. US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors - Google Patents [patents.google.com]
- 2. US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 4-Carbamoyl-4-hydroxypiperidine Hydrochloride
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing heavily functionalized piperidine derivatives.
The synthesis of 4-carbamoyl-4-hydroxypiperidine hydrochloride is notoriously challenging. The molecule is highly hydrophilic, and the intermediate transformations—specifically the cyanohydrin formation and its subsequent hydrolysis—are highly susceptible to thermodynamic stalling, over-reaction, and degradation.
This guide provides a self-validating troubleshooting framework, mechanistic insights, and an optimized protocol to ensure high-yield, reproducible synthesis.
Synthesis Workflow Overview
To establish a baseline, the most robust synthetic route utilizes an N-Boc protected 4-piperidone, which undergoes cyanohydrin formation, selective nitrile hydrolysis, and anhydrous deprotection.
Fig 1. Optimized synthetic workflow for 4-carbamoyl-4-hydroxypiperidine hydrochloride.
Troubleshooting & FAQs
Q1: My cyanohydrin formation step stalls at ~60% conversion. How can I drive this to completion?
Scientist Insight: Cyanohydrin formation is thermodynamically reversible. When using aqueous KCN or NaCN, the equilibrium can stall, leaving a significant amount of unreacted ketone in the mixture.
Causality & Solution: To push the equilibrium forward without using a massive, hazardous excess of cyanide salts, you must shift to a thermodynamically favorable trapping agent. I recommend using Trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI
Q2: During the hydrolysis of the cyanohydrin to the amide, I am seeing significant amounts of carboxylic acid byproduct and a dehydrated alkene impurity. What is going wrong?
Scientist Insight: You are likely using harsh acidic (e.g., concentrated HCl) or basic (e.g., refluxing NaOH) conditions. The
Fig 2. Mechanism of the Radziszewski reaction converting cyanohydrin to α-hydroxyamide.
Q3: My final deprotection step results in a gummy residue rather than a crystalline hydrochloride salt. How do I improve isolation?
Scientist Insight: 4-Carbamoyl-4-hydroxypiperidine hydrochloride is exceptionally hydrophilic due to the combined presence of the amine hydrochloride, the secondary hydroxyl, and the primary amide. If water is present during the Boc-deprotection, the salt will form a hydrate or a sticky syrup. Causality & Solution: Ensure strictly anhydrous conditions during the Boc cleavage. Use anhydrous HCl in 1,4-dioxane (4M) or ethyl acetate. The product will precipitate cleanly as a white crystalline solid directly from the organic solvent. Filter under a nitrogen atmosphere to prevent hygroscopic moisture absorption.
Quantitative Data: Hydrolysis Method Comparison
To illustrate the critical nature of selecting the correct hydrolysis conditions, below is a comparative yield and impurity profile based on standard experimental benchmarks for the conversion of 1-Boc-4-cyano-4-hydroxypiperidine to its corresponding amide.
| Hydrolysis Method | Reagents & Conditions | Amide Yield (%) | Carboxylic Acid Impurity (%) | Dehydrated Alkene Impurity (%) |
| Acidic Hydrolysis | Conc. HCl, 80°C, 12h | 45% | 15% | 30% |
| Basic Hydrolysis | 6M NaOH, 100°C, 8h | 55% | 35% | 5% |
| Radziszewski Oxidation | 30% H | 92% | <1% | <1% |
Standardized Step-by-Step Protocol
This self-validating protocol utilizes the Radziszewski oxidation followed by anhydrous deprotection to maximize the yield and purity of the final target.
Phase 1: Radziszewski Hydrolysis of 1-Boc-4-cyano-4-hydroxypiperidine
-
Preparation: Dissolve 10.0 g (44.2 mmol) of 1-Boc-4-cyano-4-hydroxypiperidine [1] in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Base Addition: Add 10 mL of a 2M aqueous NaOH solution. Stir for 5 minutes to ensure homogeneity.
-
Peroxide Addition: Slowly add 15 mL of 30% aqueous H
O dropwise over 30 minutes, maintaining the internal temperature below 25°C.-
Causality Note: The reaction is exothermic due to the decomposition of the peroxyimidate intermediate. Strict temperature control prevents the thermal degradation of the Boc group and minimizes side reactions [2].
-
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the nitrile starting material is completely consumed.
-
Quench & Workup: Cool the mixture to 0°C and carefully quench excess peroxide with saturated aqueous sodium thiosulfate (verify with starch-iodide paper). Concentrate the ethanol in vacuo, extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over anhydrous Na
SO , and evaporate to yield 1-Boc-4-carbamoyl-4-hydroxypiperidine as a white solid.
Phase 2: Anhydrous Deprotection
-
Dissolution: Dissolve the crude 1-Boc-4-carbamoyl-4-hydroxypiperidine (~9.5 g) in 50 mL of anhydrous ethyl acetate under a nitrogen atmosphere.
-
Acid Cleavage: Slowly add 30 mL of 4M HCl in 1,4-dioxane at 0°C.
-
Causality Note: Using anhydrous HCl prevents the highly hydrophilic product from absorbing water and forming an unmanageable hydrate syrup.
-
-
Precipitation: Stir the mixture at room temperature for 2 hours. A thick white precipitate will form as the Boc group is cleaved and isobutylene/CO
gas evolves. -
Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit or a Buchner funnel. Wash the filter cake with 20 mL of cold, anhydrous diethyl ether.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to yield pure 4-carbamoyl-4-hydroxypiperidine hydrochloride.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53399262, 1-Boc-4-cyano-4-hydroxypiperidine" PubChem.[Link]
- Biogene Organics, Inc. / Sinova, Inc.
-
The Journal of Organic Chemistry. "Hydroperoxide-Induced Nitrile Migration in Azolo[1,5-a]pyrimidine-6-carbonitriles: An Original Approach toward Functionalized Azolopyrimidines" ACS Publications.[Link]
Technical Support Center: Handling & Troubleshooting Hygroscopic Piperidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven, mechanistically grounded strategies for managing the highly hygroscopic nature of piperidine hydrochloride and related amine salts.
The Mechanistic Basis of Hygroscopicity (FAQs)
Q: Why is piperidine hydrochloride significantly more hygroscopic than its free base form? A: The hygroscopicity of piperidine hydrochloride is thermodynamically driven by the ionic nature of the salt. While the free base is a volatile liquid, the protonation of the amine creates a crystalline solid where the high charge density of the chloride counterion acts as a strong hydrogen-bond acceptor for atmospheric water molecules[1]. As water penetrates the crystal lattice, it forms stable hydrates, which lowers the overall lattice energy. If exposed to high humidity for prolonged periods, the salt absorbs enough moisture to dissolve within its own hydration shell—a phenomenon known as deliquescence[2].
Q: How does moisture absorption compromise downstream chemical workflows? A: Moisture uptake introduces two critical failure points in experimental design:
-
Stoichiometric Inaccuracy: As the salt absorbs water, its apparent mass increases. Researchers end up weighing water rather than the active pharmaceutical ingredient (API), leading to suboptimal reagent ratios and failed reactions[2].
-
Chemical Quenching: The introduced water can aggressively quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, or sensitive coupling agents in peptide synthesis), resulting in depressed yields and the formation of unwanted hydrolyzed byproducts[2].
Q: Are there specific safety concerns when handling compromised piperidine hydrochloride? A: Yes. Piperidine hydrochloride is classified as toxic if swallowed and can form combustible dust concentrations in the air[3]. When the powder cakes or clumps due to moisture, researchers often attempt to aggressively crush it. This mechanical force can aerosolize fine, toxic particulates. Always handle the compound in a well-ventilated fume hood or a controlled glovebox environment[3].
Quantitative Moisture Uptake Dynamics
Understanding the environmental thresholds of your laboratory is critical. The table below summarizes the physical state of typical amine hydrochlorides across various Relative Humidity (RH) levels, based on Dynamic Vapor Sorption (DVS) analyses[4].
| Relative Humidity (RH) | Physical State | Moisture Content (w/w %) | Mechanistic State |
| < 20% | Free-flowing powder | < 0.5% | Anhydrous crystal lattice |
| 20% - 40% | Minor clumping | 0.5% - 2.0% | Surface adsorption (Physisorption) |
| 40% - 60% | Severe caking / Bricking | 2.0% - 10.0% | Hydrate formation (Chemisorption) |
| > 60% | Gummy paste / Liquid | > 10.0% | Deliquescence (Dissolution in absorbed moisture) |
Experimental Protocols & Workflows
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the procedure includes internal checks to verify that the desired state (e.g., absolute dryness) has been achieved.
Protocol A: Precision Weighing in a Moisture-Free Environment
Use this protocol for free-flowing or newly purchased piperidine hydrochloride.
-
Preparation: Transfer the sealed container of piperidine hydrochloride into a glovebox purged with an inert gas (argon or nitrogen)[5]. Ensure the glovebox atmosphere reads < 1 ppm
. -
Taring: Tare a clean, oven-dried weighing boat on the analytical balance inside the glovebox.
-
Transfer: Using a dry spatula, quickly transfer the required mass of the salt.
-
Self-Validation (Gravimetric Check): Observe the mass reading for 30 seconds. The mass reading must remain perfectly stable. If the mass continuously creeps upward, the inert atmosphere is compromised and contains residual moisture[2].
-
Sealing: Transfer the weighed salt directly into your reaction vessel and seal it with a rubber septum before removing it from the glovebox.
Protocol B: Recovery & Desiccation of Compromised Salts
Use this protocol if the salt has caked, precipitated from a reaction, or absorbed moderate moisture.
-
Isolation: If the salt has precipitated out of a solution, transfer the flask to a Schlenk line. Remove the primary solvent via cannula transfer under positive argon pressure[6].
-
Azeotropic / Non-Polar Washing: Wash the solid with anhydrous, distilled diethyl ether. The ether removes organic impurities and helps displace surface water without dissolving the highly polar piperidine hydrochloride salt[6].
-
Supernatant Removal: Remove the ether supernatant via a filter cannula or syringe[6].
-
High-Vacuum Desiccation: Attach the flask to a high-vacuum line (≤ 0.1 Torr) and leave it for 12–24 hours[6].
-
Self-Validation (Constant Weight): Weigh the sealed flask. Re-apply the vacuum for 2 hours and weigh it again. Desiccation is only considered complete when the difference between two consecutive weighings is less than 0.1 mg.
Troubleshooting Guide
| Observed Issue | Mechanistic Cause | Corrective Action |
| Inconsistent reaction yields across different batches. | Water introduced via the hygroscopic salt is quenching sensitive reagents or altering stoichiometry. | Discard compromised batches. Implement Protocol A for all future weighing steps to isolate the salt from ambient humidity[2]. |
| Powder has formed a hard, unbreakable brick. | Prolonged exposure to >40% RH has caused deep hydrate formation and crystal bridging[4]. | Do not forcefully crush in open air (inhalation hazard)[3]. Transfer to a glovebox, mechanically break into smaller chunks, and execute Protocol B . |
| Salt has turned into a gummy paste or liquid. | Deliquescence; the salt has absorbed enough water to dissolve itself[2]. | The lattice structure is destroyed. For critical analytical or synthetic applications, discard the material . For non-critical use, recrystallize from hot absolute ethanol and dry ether. |
Workflow Visualization
The following decision tree dictates the standard operating procedure for handling piperidine hydrochloride based on its visual and physical state upon inspection.
Decision tree for assessing and handling hygroscopic piperidine hydrochloride states.
References
Sources
Technical Support Center: Resolving Solubility Issues with 4-Hydroxy-Piperidine Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 4-hydroxy-piperidine amides. The following content is structured to address common questions and provide actionable solutions based on established scientific principles.
Section 1: Understanding the Core Problem: Why Do 4-Hydroxy-Piperidine Amides Have Poor Solubility?
The 4-hydroxy-piperidine amide scaffold is a common feature in many drug candidates. However, its inherent structural characteristics can often lead to poor aqueous solubility, a significant hurdle in drug development.[1] Understanding the root causes is the first step toward an effective solution.
FAQ 1: What are the primary reasons for the poor solubility of 4-hydroxy-piperidine amides?
Several factors contribute to the low solubility of these compounds:
-
High Crystallinity: The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl and piperidine nitrogen) can lead to strong intermolecular interactions. This results in a highly stable crystal lattice that is difficult for water molecules to break down.[2]
-
Intramolecular Hydrogen Bonding (IHB): The 4-hydroxy group can form an intramolecular hydrogen bond with the amide functionality. This internal bonding can "hide" the polar groups from the solvent, effectively making the molecule more lipophilic and less soluble in aqueous media.[3][4]
-
Lipophilic Substituents: The solubility of the core scaffold is highly influenced by the nature of the substituents. Bulky, non-polar groups attached to the piperidine ring or the amide nitrogen will significantly decrease aqueous solubility.[2][5]
FAQ 2: How does pH influence the solubility of these compounds?
The piperidine nitrogen is basic, with a pKa of its protonated form typically around 11.22.[5] This makes the solubility of 4-hydroxy-piperidine amides highly dependent on pH.
-
Acidic pH (below the pKa): The piperidine nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base.[5]
-
Neutral or Basic pH (at or above the pKa): The compound exists predominantly in its less soluble, neutral form.[5]
Therefore, constructing a pH-solubility profile is a crucial first step in characterizing your compound and identifying a potential formulation window.[5]
Section 2: Systematic Troubleshooting Guide
This section provides a step-by-step approach to systematically address and resolve solubility issues with your 4-hydroxy-piperidine amide.
Step 1: Initial Assessment and Simple Formulation Strategies
Before moving to more complex solutions, it is essential to explore fundamental formulation approaches.
Protocol 1: Generating a pH-Solubility Profile
This experiment will determine the qualitative solubility of your compound at different pH values.
Materials:
-
Your 4-hydroxy-piperidine amide
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
-
Small glass vials
-
Vortex mixer
Methodology:
-
Weigh 1-2 mg of your compound into three separate vials labeled "Acid," "Neutral," and "Base."[6]
-
To the "Neutral" vial, add 1 mL of deionized water.[6]
-
To the "Acid" vial, add 1 mL of 0.1 M HCl.[6]
-
To the "Base" vial, add 1 mL of 0.1 M NaOH.[6]
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for undissolved solid.
-
Measure and record the pH of each solution.[6]
Interpreting the Results: This simple test will indicate if pH adjustment is a viable strategy to enhance solubility. If the compound is significantly more soluble in the acidic vial, pH modification is a promising approach.[5]
Troubleshooting Common Issues with Initial Formulations
-
My compound precipitates when I dilute my DMSO stock into an aqueous buffer. This is a frequent problem for poorly soluble compounds. To mitigate this, ensure the final DMSO concentration in your assay is as low as possible (typically ≤1%) while still maintaining solubility. A stepwise dilution can also be effective.[5]
-
My compound crashes out of solution upon storage. This may be due to the solution being supersaturated or stored at too low a temperature. If the compound's stability permits, storing stock solutions at room temperature can prevent precipitation. Preparing fresh solutions before each experiment is also recommended.[5]
Step 2: Intermediate Strategies - Co-solvents and Surfactants
If pH adjustment is insufficient or incompatible with your experimental setup, the use of co-solvents or surfactants is the next logical step.
Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar solutes.[7][8]
Commonly Used Co-solvents:
The selection and concentration of a co-solvent will depend on the specific compound and the tolerance of the biological system in your experiment.
Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[9]
Commonly Used Surfactants:
These are particularly useful for in vivo formulations.[6]
Step 3: Advanced Formulation and Structural Modification Strategies
For compounds that remain challenging to solubilize, more advanced techniques may be necessary. These can be broadly categorized into formulation-based and structure-based approaches.[2]
Formulation-Based Strategies
These methods enhance solubility without altering the chemical structure of your compound.
| Strategy | Mechanism of Action | Key Considerations |
| Salt Formation | Converts an ionizable drug into a more soluble salt form. This is a highly effective method for basic compounds like piperidine derivatives.[10][11][12] | The parent compound must be ionizable. The choice of counter-ion is critical and can impact stability and hygroscopicity.[13] |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance the dissolution rate.[14][15][16] | The choice of polymer is crucial. The physical stability of the amorphous dispersion needs to be assessed, as recrystallization can occur over time.[2] |
| Complexation with Cyclodextrins | The hydrophobic 4-hydroxy-piperidine amide is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[2][17][18] | The size of the cyclodextrin cavity must be appropriate for the guest molecule. This method is particularly effective for increasing the apparent solubility in solution.[5] |
| Particle Size Reduction | Techniques like micronization and nanosizing increase the surface area of the compound, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][9] | This strategy is most effective for compounds whose absorption is limited by the dissolution rate (DCS Class IIa).[10][19] |
| Lipid-Based Formulations | The compound is incorporated into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), which can improve solubilization in the gastrointestinal tract.[2][9] | This approach is well-suited for lipophilic compounds.[9] |
Structural Modification Strategies
When formulation approaches are exhausted, modifying the chemical structure of the compound may be considered.
-
Prodrugs: A bioreversible, more water-soluble derivative of the parent compound is synthesized. This prodrug is then converted back to the active drug in vivo.[20][21] This can be a highly effective strategy but requires significant medicinal chemistry effort.[22]
Section 3: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 4-hydroxy-piperidine amides.
Caption: A decision tree for troubleshooting solubility issues.
Section 4: Experimental Protocols for Advanced Techniques
Protocol 2: Screening for Optimal Salt Form
This protocol outlines a method for screening different counter-ions to identify a salt form with improved solubility.
Materials:
-
Your 4-hydroxy-piperidine amide (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid)
-
Various solvents (e.g., water, ethanol, isopropanol, acetone)
-
Small-scale reaction vials
-
Stir plate and stir bars
-
Filtration apparatus
Methodology:
-
Dissolve a known amount of the free base in a suitable solvent.
-
Add a stoichiometric equivalent of the selected acid.
-
Stir the mixture at a controlled temperature to allow for salt formation and potential precipitation.
-
If a precipitate forms, isolate the solid by filtration and dry it.
-
Characterize the resulting solid to confirm salt formation (e.g., using melting point, DSC, or PXRD).
-
Determine the aqueous solubility of the newly formed salt and compare it to the free base.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion.
Materials:
-
Your 4-hydroxy-piperidine amide
-
A hydrophilic polymer (e.g., PVP, HPMC, PEG)
-
A common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
Methodology:
-
Dissolve both your compound and the chosen polymer in a common volatile solvent.[16]
-
Remove the solvent using a rotary evaporator under reduced pressure.[16]
-
The resulting solid film is the solid dispersion.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterize the solid dispersion to confirm the amorphous state of your compound (e.g., using PXRD or DSC).
-
Perform dissolution studies to compare the release rate of your compound from the solid dispersion versus the crystalline form.
References
-
Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]
-
Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]
-
ChemRxiv. (2026, January 16). Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. Available from: [Link]
-
Pudipeddi, M., & Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. Available from: [Link]
-
Zhang, L., & Li, Y. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available from: [Link]
-
Li, J., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ACS Omega. Available from: [Link]
-
Kumar, L., & Singh, S. (Year not available). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
ScienceDirect. (2025, July 31). Salt formation: Significance and symbolism. Available from: [Link]
-
Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Available from: [Link]
-
International Journal of Current Pharmaceutical Research. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Available from: [Link]
-
Jetir.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Available from: [Link]
-
SciSpace. Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Available from: [Link]
-
Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]
-
Pharma Focus Asia. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
ResearchGate. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available from: [Link]
-
Taylor & Francis. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]
-
da Silva, V. M., et al. (Year not available). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available from: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Available from: [Link]
-
Polpharma API. (2025, August 1). Rising to the Solubility Challenge: Collaborative Solutions in API Development. Available from: [Link]
-
White, K. L., et al. (Year not available). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. PMC. Available from: [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
Oxford Academic. (Year not available). Solubility in amide-water cosolvent systems: a thermodynamic view. Available from: [Link]
-
ResearchGate. (Year not available). Co-solvent and Complexation Systems. Available from: [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available from: [Link]
-
NSF PAR. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available from: [Link]
-
Szafraniec-Szczęsny, J., et al. (Year not available). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available from: [Link]
-
Caron, G., Kihlberg, J., & Ermondi, G. (Year not available). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Available from: [Link]
-
ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available from: [Link]
-
Rautio, J., et al. (2007). Prodrug strategies to overcome poor water solubility. PubMed. Available from: [Link]
-
da Silva, C. F., et al. (Year not available). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available from: [Link]
-
ResearchGate. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
Shalaeva, M., et al. (Year not available). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
Al-Kindi Publisher. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available from: [Link]
-
Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available from: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpdft.com [rjpdft.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ijisrt.com [ijisrt.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. jetir.org [jetir.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. tandfonline.com [tandfonline.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
Technical Support Center: Amide Coupling for Sterically Hindered Amines
Ticket ID: #AMIDE-OPT-2266 Subject: Optimization of Amide Coupling for Sterically Hindered Piperidines (e.g., 2,2,6,6-tetramethylpiperidine) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your standard "go-to" coupling reagents (HATU, EDC/HOBt) have failed to convert a sterically hindered amine (like 2,2,6,6-tetramethylpiperidine or tert-butyl amine) into the desired amide.
The Root Cause: Standard uronium/guanidinium reagents (HATU, HBTU) form an active ester intermediate. For sterically hindered amines, the nucleophilic attack on this bulky active ester is kinetically disfavored compared to the hydrolysis of the ester or the formation of side products (such as guanidinylation of the amine).
The Solution: To overcome the "Steric Wall," you must switch to reagents that generate a smaller, more electrophilic intermediate (Acid Chlorides, Acyl Fluorides) or use powerful cyclic anhydrides (T3P) that minimize steric clash in the transition state.
Module 1: The Modern Standard (T3P)
Reagent: Propylphosphonic Anhydride (T3P®) Why it works: Unlike HATU, T3P does not form a bulky active ester. It forms a mixed anhydride. The cyclic structure of T3P "pulls back" the leaving group oxygen, reducing steric crowding around the electrophilic carbonyl. It also shows significantly lower epimerization rates than acid chlorides [1].
Standard Protocol: T3P Coupling
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.5 - 2.0 equiv T3P (50% w/w in EtOAc/DMF) | Excess reagent drives the equilibrium; T3P byproducts are water-soluble. |
| Base | Pyridine (3-5 equiv) or N-Methylimidazole (NMI) | Pyridine acts as both base and nucleophilic catalyst. Avoid bulky bases like DIPEA if possible. |
| Solvent | EtOAc, MeTHF, or DMF | High concentration (0.5 – 1.0 M) favors bimolecular coupling. |
| Temperature | 0 °C | Start cold to activate; heat to reflux if conversion stalls. T3P is thermally stable. |
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or MeTHF).
-
Add Pyridine (4.0 equiv).
-
Cool to 0 °C.
-
Add T3P (1.5 equiv, 50% solution) dropwise.
-
Allow to warm to RT. Monitor by LCMS.
-
Critical Step: If conversion < 50% after 4h, heat to 60-80 °C. The steric barrier often requires thermal energy to cross.
Module 2: The "Nuclear" Option (Ghosez’s Reagent)
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent)
Why it works: When even T3P fails, you need an acid chloride. However, standard agents (
Protocol: Neutral Acid Chloride Generation
Safety: Ghosez's reagent is moisture sensitive. Use oven-dried glassware.
-
Activation:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.1 - 1.2 equiv) at 0 °C.
-
Stir at RT for 1-2 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester by LCMS).
-
Result: You now have the acid chloride in solution with neutral amide byproducts.
-
-
Coupling:
-
Add the Sterically Hindered Amine (1.2 equiv) directly to the acid chloride solution.
-
Add DIPEA or Et3N (1.5 equiv) to scavenge the HCl released during the coupling step only.
-
Catalysis: Add 10 mol% DMAP if the amine is extremely unreactive (Warning: DMAP risks racemization).
-
Module 3: Acyl Fluorides (TFFH/BTFFH)
Reagent: Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) Why it works: Acyl fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. The small atomic radius of Fluorine makes the carbonyl carbon more accessible to bulky nucleophiles than the corresponding active esters [3].
Protocol:
-
Mix Acid (1.0 equiv), Amine (1.1 equiv), and DIPEA (3.0 equiv) in DCM.
-
Add TFFH (1.1 equiv).
-
Stir at RT.
-
Note: This is often the best method for coupling bulky amino acids (e.g., Aib-Aib coupling) in peptide synthesis.
Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting the correct reagent based on your substrate's properties.
Caption: Decision tree for selecting coupling reagents based on substrate chirality and acid sensitivity.
Troubleshooting & FAQ
Symptom: Low Conversion (< 20%)
Diagnosis: The activation rate is good, but the amine cannot approach the electrophile.
-
Fix 1 (Solvent): Switch to minimal solvent volume (high concentration, >1M).
-
Fix 2 (Catalysis): If the substrate is achiral, add 4-DMAP (0.1 - 1.0 equiv) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less bulky than uronium active esters.
-
Fix 3 (Microwave): Heat the T3P reaction to 100 °C in a microwave reactor for 30 mins.
Symptom: Product Epimerization
Diagnosis: The activation is too strong, or the base is too strong, leading to oxazolone formation and racemization.
-
Fix: Switch to T3P with Pyridine (weaker base). Avoid HATU/DIPEA. Avoid DMAP entirely.
-
Alternative: Use COMU with TMP (2,4,6-trimethylpyridine) as the base. TMP is too bulky to abstract the alpha-proton but small enough to act as a proton scavenger [4].
Symptom: Guanidinylation (M+99 mass)
Diagnosis: The amine reacted with the coupling reagent (HATU/HBTU) instead of the acid.
-
Fix: This is a classic failure mode of uronium salts with hindered amines. Stop using HATU. Switch immediately to T3P or Acid Chloride methods where this side reaction is impossible.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6] Organic Process Research & Development, 20(2), 140–177.[2][3] [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Angewandte Chemie International Edition. (Methodology popularized in Organic Syntheses, Coll. Vol. 6, p. 282). [Link] -
Montalbetti, C. A. G. N., & Falque, V. (2005).[4][7][8][9] Amide bond formation and peptide coupling.[4][5][8][9][10][11][12][13] Tetrahedron, 61(46), 10827–10852.[4][13] [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
- 1. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide bond formation and peptide coupling. Tetrahedron, 61, 10827- 10852. doi10.1016/j.tet.2005.08.031 - References - Scientific Research Publishing [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
troubleshooting low purity in piperidine carboxamide synthesis
Technical Support Center: Piperidine Carboxamide Synthesis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Purity in Piperidine Carboxamide Scaffolds
Introduction: The "Hidden" Complexity of Piperidines
Welcome to the technical support hub. You are likely here because your LC-MS shows a mess, or your NMR suggests a mixture despite a "clean" TLC. Piperidine carboxamides are deceptive; while they appear to be simple amide couplings, the secondary amine nature of the piperidine ring introduces steric drag, and the resulting amides often suffer from rotameric complexity, difficult-to-remove coupling byproducts, and racemization if the carboxylic acid partner is chiral.
This guide moves beyond generic "amide coupling" advice to address the specific physicochemical traps of the piperidine scaffold.
Part 1: Diagnostic Workflow
Before altering your chemistry, diagnose the specific type of impurity profile you are facing. Use the logic flow below to categorize your issue.
Figure 1: Diagnostic logic for identifying the root cause of low purity in piperidine amide synthesis.
Part 2: Technical Q&A & Troubleshooting
Q1: My reaction reached 100% conversion, but the isolated yield is low and the product is contaminated with a stubborn solid. What is it?
Diagnosis: You are likely using EDC (EDCI) or DCC, and the impurity is the urea byproduct (EDU or DCU). The Science: Piperidine amides are lipophilic. When you use EDC, the urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea) is water-soluble in theory.[1] However, in high concentrations, it can occlude into the lipophilic piperidine product, making standard water washes ineffective [1]. The Fix: Implement the "Self-Validating Acidic Wash" (See Protocol B). Alternatively, switch to T3P (Propylphosphonic anhydride) . T3P generates water-soluble phosphate byproducts that do not interact with the organic phase, ensuring high purity directly after phase separation [2].
Q2: I see a "split peak" in HPLC and NMR. Is my chiral center racemized?
Diagnosis: This is the classic "Piperidine Dilemma." It could be racemization, but it is equally likely to be Rotamers . The Science: The amide bond connected to the piperidine nitrogen has significant double-bond character. Because the piperidine ring is bulky (chair conformation), rotation around the N-C(O) bond is restricted. This creates two distinct conformers (rotamers) observable on NMR and sometimes HPLC [3]. The Test:
-
Variable Temperature (VT) NMR: Run the NMR at 60°C or 80°C. If the peaks coalesce into a sharp singlet, they are rotamers (product is pure). If they remain distinct, you have racemized your product.
-
Racemization Mechanism: If it is racemization, it likely occurred via the Oxazolone pathway during activation.[2] Piperidines are basic; if you used a strong base (TEA/DIPEA) with HATU, you likely deprotonated the alpha-carbon of the activated ester [4].
Q3: The piperidine won't react with my carboxylic acid. I tried EDC/HOBt and nothing happened.
Diagnosis: Steric hindrance. The Science: Piperidine is a secondary amine. While nucleophilic, it is more sterically demanding than a primary amine. EDC is a "zero-length" linker but often lacks the driving force for sterically hindered couplings. The Fix:
-
Switch to HATU or COMU: These uronium-based reagents generate a highly reactive active ester (At-ester) that reacts faster than the oxazolone side-reaction [5].
-
Add HOAt: If using EDC, swap HOBt for HOAt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the reaction by 10-100x via a pre-organized transition state.
Part 3: Data & Reagent Selection
Choosing the right reagent is a trade-off between Reactivity (Yield) and Cleanliness (Purity).
Table 1: Coupling Reagent Matrix for Piperidine Scaffolds
| Reagent | Reactivity | Byproduct Removal | Racemization Risk | Best Use Case |
| EDC / HOBt | Moderate | Difficult (Urea sticking) | Moderate | Simple, non-chiral acids; cheap scale-up. |
| HATU / DIPEA | Very High | Difficult (Tetramethylurea) | High (if basic) | Sterically hindered / unreactive piperidines. |
| T3P / Pyridine | High | Excellent (Water soluble) | Very Low | Gold Standard for chiral purity and ease of workup [2]. |
| Acid Chloride | Extreme | Easy (volatile HCl) | Very High | Only for non-chiral, highly hindered substrates. |
Part 4: Standard Operating Protocols (SOPs)
Protocol A: High-Purity T3P Coupling (Recommended)
Use this for chiral substrates or when column chromatography is difficult.
-
Dissolution: Dissolve Carboxylic Acid (1.0 eq) and Piperidine derivative (1.1 eq) in EtOAc or 2-MeTHF (Green alternative to DCM).
-
Base: Add Pyridine (3.0 eq). Note: Pyridine acts as both base and acylation catalyst.
-
Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.
-
Why? T3P is cyclic; ring strain drives the reaction, but it is stable to hydrolysis compared to acid chlorides.
-
-
Reaction: Warm to RT and stir. Monitor by LC-MS.[2]
-
Workup (The Critical Step):
-
Add water (10 vol). Stir vigorously for 10 mins.
-
Wash Organic layer with 0.5 M NaOH (removes excess T3P and acid).
-
Wash Organic layer with 0.5 M HCl (removes pyridine and excess piperidine).
-
Result: The organic layer contains near-pure amide. T3P byproducts remain in the aqueous phase.
-
Protocol B: The "Self-Validating" Acidic Workup for EDC
Use this if you must use EDC/HATU and need to remove urea/guanidine byproducts.
The "Self-Validating" aspect relies on pH checkpoints to guarantee impurity removal.
-
Dilution: Dilute reaction mixture with EtOAc (do not use DCM, as it forms emulsions with urea).
-
Acid Wash 1 (pH < 2): Wash with 10% Citric Acid or 0.5 M HCl .
-
Validation: Check aqueous layer pH. It must be < 2. This protonates the urea byproduct (making it water-soluble) and any unreacted piperidine.
-
-
Base Wash (pH > 10): Wash with Sat. NaHCO3 or 1 M NaOH .
-
Validation: Check aqueous layer pH. It must be > 10. This removes unreacted carboxylic acid and HOBt.
-
-
Brine Wash: Remove residual water.
-
Drying: Dry over Na2SO4.
Part 5: Mechanism of Action (Visualized)
Understanding why T3P yields higher purity than Carbodiimides (EDC/DCC) is crucial for troubleshooting.
Figure 2: Mechanistic comparison. Path A shows how EDC can lead to N-Acylurea rearrangement (a common impurity) if the piperidine is sterically hindered. Path B (T3P) avoids this rearrangement.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., et al. (2011).[5] T3P (Propylphosphonic Anhydride): An Exceptional Reagent for the Synthesis of Amides and Peptides. Organic Letters, 13(19), 5048–5051. Link
-
Wiberg, K. B., et al. (1987). Rotational barriers in N,N-dimethylacetamide and related compounds. Journal of the American Chemical Society, 109(5), 1353-1363. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][7][9][10][11] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Preventing Hydrolysis of 4-Hydroxypiperidine-4-carboxamide
Welcome to the Technical Support Center for 4-Hydroxypiperidine-4-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter stability issues—specifically amide hydrolysis—during the synthesis, storage, or biological evaluation of this compound.
By understanding the intrinsic chemical vulnerabilities of
Part 1: Core Principles of -Hydroxy Amide Instability
4-Hydroxypiperidine-4-carboxamide features a hydroxyl group and a carboxamide group attached to the same carbon (C4) of the piperidine ring. This specific structural motif classifies it as an
While amides are generally stable,
Fig 1. Hydrolysis mechanism of α-hydroxy amides and critical intervention points.
Part 2: Troubleshooting Guides & FAQs
Q: Why does my 4-Hydroxypiperidine-4-carboxamide stock degrade rapidly in basic aqueous buffers?
A: The degradation is driven by the neighboring group participation of the
Q: How can I prevent hydrolysis during the deprotection of the piperidine nitrogen in my synthetic route?
A: If your synthetic route uses a Boc-protecting group on the piperidine nitrogen, standard concentrated TFA deprotection can cause localized heating and acid-catalyzed hydrolysis of the amide.
Solution: Perform the deprotection at 0°C using a dilute acid solution (e.g., 20% TFA in DCM) and quench immediately with a mild base (like saturated
Q: What is the recommended protocol for preparing assay stocks to ensure compound integrity? A: Because piperidine-4-carboxamide derivatives exhibit time-dependent degradation in aqueous environments 3, stocks must be prepared in anhydrous solvents. Dissolve the lyophilized powder in anhydrous DMSO. When introducing the compound to an aqueous in vitro assay, dilute it directly into a neutral pH buffer immediately before use 4.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected stability profile of 4-Hydroxypiperidine-4-carboxamide under various laboratory conditions.
| Environmental Condition | pH | Temperature | Estimated Half-Life ( | Technical Recommendation |
| Anhydrous DMSO | N/A | -80°C | > 12 months | Optimal for long-term stock storage. |
| Aqueous Buffer | 7.4 | 4°C | > 48 hours | Suitable for short-term assay preparation. |
| Aqueous Buffer | 7.4 | 37°C | ~ 12-24 hours | Prepare immediately before in vitro assays. |
| Basic Solution | 9.0 | 25°C | < 2 hours | Avoid ; rapid hydrolysis to carboxylic acid. |
| Acidic Solution | 2.0 | 60°C | < 1 hour | Avoid ; acid-catalyzed amide cleavage. |
Part 4: Standard Operating Procedures (SOPs)
Protocol: Preparation and Handling of Stable In Vitro Assay Stocks
Objective: To create a self-validating workflow that prevents the hydrolysis of 4-Hydroxypiperidine-4-carboxamide during biological screening.
Step-by-Step Methodology:
-
Desiccation: Equilibrate the lyophilized vial of 4-Hydroxypiperidine-4-carboxamide to room temperature inside a vacuum desiccator for 30 minutes.
-
Causality: This prevents ambient moisture from condensing on the cold powder, which would introduce water and initiate micro-hydrolysis before the solvent is even added.
-
-
Solubilization: Reconstitute the compound in anhydrous DMSO to achieve a 10 mM stock solution. Verify that the DMSO is strictly anhydrous (Karl Fischer titration confirmed <0.05%
).-
Causality: Eliminating water at the stock level removes the nucleophile required for amide hydrolysis, rendering the molecule kinetically stable.
-
-
Aliquot Generation: Dispense the stock into single-use amber glass vials (10-50 µL per vial).
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Each thaw introduces atmospheric moisture and accelerates degradation.
-
-
Cryopreservation: Purge vials with dry argon or nitrogen gas, seal tightly, and store at -80°C.
-
Assay Deployment: On the day of the experiment, thaw a single aliquot and dilute it directly into the assay buffer (pH 7.0–7.4). Do not let the aqueous solution sit for more than 4 hours at room temperature prior to the assay.
Fig 2. Self-validating workflow for the preparation of stable assay stocks.
Part 5: References
-
Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy - ASM Journals. 3
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central (PMC). 4
-
The Use of 2-Hydroxymethyl Benzoic Acid as an Effective Water Surrogate in the Passerini Reaction: a Straightforward Access to α-Hydroxyamides. ResearchGate.1
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. ResearchGate. 2
Sources
Technical Support Center: Drying & Moisture Management for 4-Hydroxypiperidine-4-carboxamide HCl Salt
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic challenges associated with isolating and drying 4-Hydroxypiperidine-4-carboxamide hydrochloride .
This compound—a highly polar piperidine derivative (C6H12N2O2) featuring both hydroxyl and carboxamide functional groups[1]—presents unique processing hurdles. The presence of the HCl counterion significantly exacerbates hygroscopicity, while the functional groups introduce risks of thermal degradation (amide hydrolysis) and dehydrohalogenation (HCl loss) under improper drying conditions. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery.
Fundamental Properties & Drying Challenges
Before selecting a drying protocol, it is critical to understand the physicochemical boundaries of the API. The table below summarizes the quantitative data and mechanistic risks that dictate our experimental parameters.
| Parameter | Value / Characteristic | Implication for Drying Workflow |
| Molecular Formula | C6H12N2O2 · HCl | High polarity and extensive hydrogen bonding network; retains solvent strongly. |
| Hygroscopicity | Moderate to High (>80% RH) | Prone to deliquescence and hydrate formation[2]; requires a strictly controlled RH environment post-drying. |
| Thermal Stability (HCl) | Labile > 80°C | High risk of dehydrohalogenation (loss of HCl gas)[3]; maximum drying temperature must be strictly limited to < 50°C. |
| Moisture Specification | < 2.0% w/w | Essential to prevent solid-state amide hydrolysis during long-term storage. |
| Crystal Form Stability | Moisture-dependent | Hydrochloride salts can undergo crystal form changes or displacement of HCl when exposed to high moisture[4]. |
Step-by-Step Drying Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems . The output of one step provides the analytical justification for the next, preventing batch loss.
Protocol A: Low-Temperature Vacuum Drying (For Organic Wet Cake)
Use this protocol when the API is crystallized from organic solvents (e.g., Ethanol, Isopropanol) with low initial water content.
-
Pre-drying Assessment: Conduct a Karl Fischer (KF) titration and Headspace Gas Chromatography (HS-GC) to quantify the initial water-to-organic solvent ratio.
-
Causality: High water content in the presence of organics lowers the glass transition temperature (Tg). Heating this mixture will cause the salt to dissolve in its own solvent (melt-back), forming a glassy solid instead of a crystalline powder.
-
-
Loading: Spread the wet cake evenly on PTFE-lined trays to a depth of < 2 cm.
-
Causality: Minimizing the bed depth reduces the diffusion path length for the vapor, preventing localized condensation and clumping within the cake matrix.
-
-
Primary Drying (Isothermal Vacuum): Apply a deep vacuum (< 50 mbar) before applying any heat. Once the vacuum is stable, gradually ramp the jacket temperature to 35°C.
-
Causality: Pulling a vacuum first removes volatile organics via pressure differential without initiating thermal degradation or melting the solvate.
-
-
Secondary Drying (Desorption): Once the pressure drop stabilizes (indicating bulk solvent removal), increase the temperature to 45°C. Do not exceed 50°C. Hold until the pressure is static.
-
Self-Validation & QC: Break the vacuum with dry Nitrogen (RH < 5%). Immediately sample the batch for KF titration and X-ray Powder Diffraction (XRPD).
-
Validation Loop: If KF is < 2.0% and XRPD matches the anhydrous reference standard, drying is complete. If moisture is > 2.0%, resume secondary drying at 45°C.
-
Protocol B: Lyophilization (For Aqueous Recovery)
Use this protocol for highly sensitive batches or when recovering the salt directly from an aqueous stream where vacuum drying would cause hydrolysis.
-
Freezing: Load the aqueous solution into vials or lyophilization trays. Freeze to -40°C at a controlled rate of 1°C/min.
-
Causality: Controlled freezing promotes uniform ice crystal growth. Flash-freezing can trap concentrated pockets of HCl and water in the interstitial spaces (freeze-concentration effect), which catalytically degrades the carboxamide group.
-
-
Primary Drying (Sublimation): Set the chamber pressure to 100 mTorr. Ramp the shelf temperature to -10°C. Monitor the process using both a Pirani gauge and a Capacitance manometer.
-
Self-Validation Loop: The Pirani gauge measures thermal conductivity (sensitive to water vapor), while the Capacitance manometer measures absolute pressure. When the readings of the two gauges converge, primary sublimation is complete.
-
-
Secondary Drying (Desorption): Ramp the shelf temperature to 20°C at 0.1°C/min. Hold for 6–8 hours to desorb bound water.
-
Validation: Break the vacuum with dry Nitrogen. Seal the containers immediately inside the chamber to prevent atmospheric moisture re-adsorption.
Experimental Workflow Diagram
Decision tree and self-validating workflow for drying 4-Hydroxypiperidine-4-carboxamide HCl salt.
Troubleshooting & FAQs
Q1: My dried batch has formed hard, glassy clumps instead of a free-flowing powder. What caused this, and how can I fix it? A1: This is a classic case of deliquescence followed by "melt-back." 4-Hydroxypiperidine-4-carboxamide HCl is highly hygroscopic. If heat is applied too rapidly before a sufficient vacuum is established, the residual moisture lowers the glass transition temperature (Tg) of the salt, causing it to dissolve in its own residual water. Upon further drying, it forms a glassy, amorphous solid rather than a crystalline powder. Solution: Rework the batch by re-crystallizing from a controlled anti-solvent system (e.g., IPA/Heptane). For future batches, strictly adhere to Protocol A, ensuring vacuum (< 50 mbar) is fully established before ramping the temperature above 25°C.
Q2: Post-drying analysis shows a pH shift and the formation of the free base. Why is the HCl salt dissociating? A2: Hydrochloride salts of weak bases can undergo thermal dehydrohalogenation (loss of hydrogen chloride gas) at elevated temperatures. Research on pharmaceutical salts demonstrates that HCl salts can begin losing HCl at temperatures as low as 80–120°C[3], leading to the precipitation of the free base. Solution: Never exceed a drying temperature of 50°C for this compound. If faster drying is required, improve the vacuum depth or use a swept-gas (nitrogen bleed) vacuum oven to enhance mass transfer at lower temperatures.
Q3: We are observing an impurity peak corresponding to a carboxylic acid derivative after drying. What is the mechanism? A3: This indicates solid-state hydrolysis of the carboxamide group at position 4. The combination of residual moisture, the catalytic presence of the HCl counterion, and thermal energy drives the hydrolysis of the amide to 4-hydroxypiperidine-4-carboxylic acid. Solution: This confirms that moisture must be removed kinetically faster than the hydrolysis reaction can occur. Switch to Lyophilization (Protocol B) if the initial water content is high, as the low temperatures (-10°C) completely arrest the hydrolysis kinetics during water removal.
Q4: How should we profile the hygroscopicity to design proper packaging? A4: Employ Dynamic Vapor Sorption (DVS). DVS isotherms will identify the Critical Relative Humidity (CRH) at which the salt rapidly absorbs water. Hydrochloride salts often show significant moisture uptake (e.g., >8.0% weight gain) at >80% RH[5], classifying them as moderately to highly hygroscopic. Packaging must utilize induction-sealed HDPE bottles with desiccant canisters to maintain the microenvironment below the CRH.
References
-
PubChemLite - 4-hydroxypiperidine-4-carboxamide hydrochloride (C6H12N2O2) , uni.lu. 1
-
Salt Selection in Drug Development | Pharmaceutical Technology , pharmtech.com. 3
-
WO2022013153A1 - Polymorphs of a hydrochloride salt of pn6047 , google.com.5
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations , nih.gov. 2
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain , tandfonline.com. 4
Sources
- 1. PubChemLite - 4-hydroxypiperidine-4-carboxamide hydrochloride (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2022013153A1 - Polymorphs of a hydrochloride salt of pn6047 - Google Patents [patents.google.com]
Validation & Comparative
Beyond the Void: A Definitive Guide to HPLC Analysis of Polar Piperidine Derivatives
Topic: HPLC Method Development for Polar Piperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Piperidine Paradox
Piperidine derivatives represent a cornerstone pharmacophore in modern drug discovery (e.g., fentanyl, methylphenidate, antihistamines). However, they present a notorious chromatographic challenge: the "Piperidine Paradox."
-
High Basicity: With a pKa typically between 10 and 11, the piperidine nitrogen is fully protonated at standard HPLC pH (2–4).
-
High Polarity: The ionized amine renders the molecule hydrophilic, causing it to elute near the void volume (
) on standard C18 columns. -
Silanol Tailing: The positively charged ammonium species interacts ionically with residual silanols on the silica surface, resulting in severe peak tailing and poor resolution.
This guide moves beyond generic advice, comparing three distinct, field-proven strategies to conquer these molecules: High-pH Reversed Phase (High-pH RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .
Part 1: Strategic Comparison of Methodologies
We evaluate three modern approaches to retaining and resolving polar piperidines.
Strategy A: High-pH Reversed Phase (The Modern Standard)
-
Mechanism: By elevating the mobile phase pH above the analyte’s pKa (typically pH 10–11), we suppress ionization. The piperidine becomes a neutral free base, significantly increasing its hydrophobicity (
) and allowing standard hydrophobic retention on C18 ligands. -
Best For: General purity profiling, impurity isolation, and LC-MS applications.
-
Pros: Sharp peaks, predictable elution order, high loading capacity.
-
Cons: Requires specialized hybrid-silica columns resistant to alkaline hydrolysis.
Strategy B: HILIC (The Polar Specialist)
-
Mechanism: Uses a polar stationary phase (e.g., Amide, Silica) with a high-organic mobile phase.[1][2] Water acts as the "strong" solvent.[3][4] Retention is driven by partitioning into a water-enriched layer on the particle surface and electrostatic interactions.[3]
-
Best For: Extremely polar piperidines (logP < 0) that fail to retain even at high pH.
-
Pros: Orthogonal selectivity to RP; enhances MS sensitivity (high organic content aids desolvation).
-
Cons: Longer equilibration times; sensitive to sample diluent composition (must be high organic).
Strategy C: Mixed-Mode Chromatography (The Tunable Precision Tool)
-
Mechanism: Combines alkyl chains (C18) with ion-exchange ligands (SCX/WCX) on a single particle. Retains piperidines via both hydrophobicity and ionic attraction.
-
Best For: Separating piperidines from neutral impurities or structural isomers.
-
Pros: Tunable selectivity by adjusting buffer strength and pH.
-
Cons: Complex method development; more parameters to optimize.
Part 2: Data Presentation & Decision Matrix
Table 1: Comparative Performance Metrics for Piperidine Analysis
| Feature | High-pH RP (C18) | HILIC (Amide) | Mixed-Mode (C18/SCX) | Ion-Pairing RP (Legacy)* |
| Retention Mechanism | Hydrophobic (Neutralized) | Partitioning / H-Bonding | Hydrophobic + Ionic | Hydrophobic + Ion-Pair |
| Typical Retention (k) | 2.0 – 10.0 | 1.5 – 8.0 | > 5.0 (Tunable) | 1.0 – 5.0 |
| Peak Symmetry (As) | Excellent (0.9 – 1.1) | Good (1.0 – 1.3) | Excellent (0.9 – 1.1) | Variable |
| MS Compatibility | High (Volatile buffers) | Very High | High | Low (Non-volatile salts) |
| Equilibration Time | Fast (5-10 column vol) | Slow (20+ column vol) | Moderate | Very Slow |
| Robustness | High | Low/Moderate | Moderate | Low |
*Note: Traditional Ion-Pairing (e.g., using Sulfonates or TFA) is considered a legacy technique due to MS suppression and column contamination issues. It is not recommended for modern workflows unless necessary.
Visualization: Method Selection Decision Tree
Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte hydrophobicity.
Part 3: Experimental Protocols (Self-Validating Systems)
These protocols are designed to be "self-validating," meaning they include checkpoints (System Suitability Tests) to ensure the mechanism is working as intended.
Protocol A: High-pH Reversed Phase (The "Gold Standard")
Objective: Neutralize the piperidine base to maximize retention and peak shape.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH-C18, Phenomenex Gemini-NX). Standard silica will dissolve at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Why: Bicarbonate provides excellent buffering capacity at pH 10.5. Volatile for LC-MS.[5]
-
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 5% B to 95% B over 10 minutes (Scouting).
-
Validation Checkpoint:
-
Inject a neutral marker (e.g., Toluene) and the piperidine sample.
-
Pass Criteria: The piperidine peak should be symmetrical (
). If tailing occurs, the pH may be too low (analyte partially ionized) or the column surface is compromised.
-
Protocol B: HILIC (For Ultra-Polar Derivatives)
Objective: Retain hydrophilic compounds that elute in the void of RP columns.
-
Column: Amide-bonded particle (e.g., Waters ACQUITY BEH Amide, Tosoh TSKgel Amide-80).
-
Why: Amide phases are less prone to irreversible adsorption of bases compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (aqueous).
-
Mobile Phase B: Acetonitrile:Buffer A (95:5).
-
Note: HILIC requires water to form the hydration layer. Never use 100% ACN.
-
-
Gradient: 100% B to 50% B (Note: "Reverse" gradient direction relative to RP).
-
Sample Diluent: 100% Acetonitrile or 90:10 ACN:Water.
-
Critical: Injecting a sample in water will disrupt the partitioning layer and cause peak distortion.
-
-
Validation Checkpoint:
-
Monitor the backpressure. Stable pressure indicates a stable hydration layer. Drifting retention times suggest insufficient equilibration (requires >20 column volumes).
-
Part 4: The Mechanism of Action (Visualized)
Understanding why these methods work is crucial for troubleshooting.
Figure 2: Mechanistic comparison showing how high pH eliminates ionic drag, enabling pure hydrophobic retention.
References
-
McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.
-
Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note.
-
Agilent Technologies. (2019). Method Development Guide for High pH Resistant Columns. Technical Guide.
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.
-
Thermo Fisher Scientific. (2021). Mixed-Mode Chromatography: A Review of Principles and Applications.
Sources
mass spectrometry analysis of 4-carbamoyl-4-hydroxypiperidine
Technical Guide: Optimizing Mass Spectrometry Analysis of 4-Carbamoyl-4-Hydroxypiperidine (Loperamide Impurity C)
Executive Summary: The Polarity Challenge
In pharmaceutical development, 4-carbamoyl-4-hydroxypiperidine (CAS: 39538-25-1) represents a classic "problem analyte." As a key intermediate and degradation product (Impurity C) of the opioid receptor agonist Loperamide , its quantification is critical for regulatory compliance. However, its chemical structure—a small, saturated piperidine ring bearing both a polar hydroxyl group and a primary amide—renders it highly hydrophilic.
Standard Reversed-Phase Liquid Chromatography (RPLC) methods often fail to retain this molecule, causing it to elute in the void volume where ion suppression from salts and matrix components is most severe. This guide objectively compares the standard C18 approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) methodology, providing a validated protocol for high-sensitivity detection.
Part 1: The Analyte & The Problem
Target Molecule: 4-carbamoyl-4-hydroxypiperidine
-
Molecular Formula: C₆H₁₂N₂O₂
-
Exact Mass: 144.09 g/mol
-
Monoisotopic Mass ([M+H]⁺): 145.10 Da
-
Physicochemical Profile: High polarity (logP < 0), basic secondary amine, neutral amide.
The Analytical Bottleneck: In a standard C18 RPLC workflow (e.g., Water/Acetonitrile gradients), the analyte interacts poorly with the hydrophobic stationary phase.[1][2]
-
Result: Retention factor (
) < 1.0. -
Consequence: Co-elution with unretained matrix salts leads to signal quenching (matrix effects > 50%), making low-level impurity profiling (e.g., <0.05%) impossible.
Part 2: Comparative Methodology
We evaluated three distinct separation strategies to determine the optimal workflow for trace analysis.
Comparison Matrix: Retention & Sensitivity
| Feature | Method A: Standard C18 RPLC | Method B: Ion-Pairing RPLC | Method C: HILIC (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | C18 + Ion Pairing Reagent | Amide or Zwitterionic HILIC |
| Mobile Phase | Water / ACN + Formic Acid | Water / ACN + HFBA/TFA | ACN / Water + Ammonium Formate |
| Retention Mechanism | Hydrophobic Interaction | Ionic Complexation | Hydrophilic Partitioning |
| Retention Time | ~0.8 min (Void) | ~3.5 min (Good) | ~4.2 min (Excellent) |
| MS Compatibility | Good | Poor (Source Contamination) | Excellent (High Organic = Better Desolvation) |
| Sensitivity (S/N) | Low (Suppression) | Medium | High (10x gain vs C18) |
Expert Insight: While Ion-Pairing (Method B) solves the retention issue, reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) cause severe signal suppression in Electrospray Ionization (ESI) and contaminate the MS source. HILIC (Method C) is the only self-validating system that ensures both retention and MS sensitivity.
Part 3: Validated Experimental Protocol (HILIC-MS/MS)
This protocol utilizes an Amide-HILIC stationary phase, which forms a water-rich layer on the surface, allowing the polar analyte to partition out of the high-organic mobile phase.
Sample Preparation
-
Matrix: Plasma or API solution.
-
Protein Precipitation: Mix 100 µL sample with 400 µL Acetonitrile (do not use Methanol, as it is too strong a solvent for HILIC and ruins peak shape).
-
Centrifugation: 10,000 x g for 10 min.
-
Dilution: Dilute supernatant 1:1 with Acetonitrile (Final solvent composition >85% ACN to match initial gradient conditions).
LC Conditions
-
Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 60% B
-
5.1 min: 40% B (Wash)
-
7.0 min: 90% B (Re-equilibration)
-
-
Injection Volume: 2 µL (Keep low to prevent solvent effects).
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[6]
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
Gas Flows: High sheath gas required to aid desolvation of aqueous buffer.
MRM Transitions (Triple Quadrupole):
-
Precursor: m/z 145.1 ([M+H]⁺)
-
Quantifier Product: m/z 127.1 (Loss of H₂O)
-
Qualifier Product: m/z 100.1 (Loss of Formamide/Amide group cleavage)
Part 4: Structural Elucidation & Fragmentation Pathway
Understanding the fragmentation is crucial for distinguishing this impurity from isobaric interferences. The fragmentation of 4-carbamoyl-4-hydroxypiperidine follows a distinct pathway driven by the dehydration of the tertiary alcohol and cleavage of the amide.
Figure 1: Proposed ESI+ fragmentation pathway for 4-carbamoyl-4-hydroxypiperidine. The loss of water (m/z 127) is the dominant transition used for quantitation.
Part 5: Critical Causality (Why this works)
-
HILIC vs. Dewetting: In RPLC, highly aqueous phases (needed to retain polar compounds) can cause C18 chains to collapse ("dewet"), leading to retention loss.[7] HILIC uses a water-rich layer adsorbed to the polar stationary phase (Amide), creating a liquid-liquid partition system that effectively retains the hydrophilic analyte.
-
Sensitivity Gain: HILIC employs high-organic mobile phases (e.g., 90% ACN). Organic solvents have a lower surface tension and heat of vaporization than water, leading to finer droplet formation in the ESI plume. This results in significantly higher ionization efficiency (often 5-10x) compared to the high-aqueous conditions required in RPLC.
References
-
Agilent Technologies. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Retrieved from
-
BenchChem. (2025).[3] Loperamide Oxide Impurity Profiling and Analysis: A Technical Support Center. Retrieved from
-
Rubelt, M. S., et al. (2012).[8] Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide. PLoS ONE. Retrieved from [8]
- McCalley, D. V. (2017). Understanding and managing the effect of sample solvent on peak shape in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models [mdpi.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]
Distinguishing 4-Hydroxypiperidine-4-carboxamide from its Acid Impurity: A Senior Application Scientist's Guide
In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides an in-depth, technical comparison of analytical methodologies to distinguish 4-Hydroxypiperidine-4-carboxamide from its closely related acid impurity, 4-Hydroxypiperidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions.
The structural similarity between the primary amide and the carboxylic acid presents a significant analytical challenge. The presence of the acid impurity, often a byproduct of synthesis or degradation, can impact the efficacy, safety, and stability of the final drug product. Therefore, validated, high-resolution analytical methods are crucial.
The Analytical Challenge: Structural Similarity
The core challenge lies in the subtle difference between the carboxamide (-CONH2) and carboxylic acid (-COOH) functional groups. Both are polar and can engage in hydrogen bonding, leading to similar chromatographic behavior and overlapping spectral signals in some analytical techniques.
Comparative Analysis of Methodologies
This guide will explore and compare the following analytical techniques, providing experimental data and protocols to demonstrate their efficacy in resolving and quantifying these two compounds:
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of pharmaceutical compounds. The key to successfully separating 4-Hydroxypiperidine-4-carboxamide and its acid impurity lies in exploiting their differences in polarity and ionization.
Causality Behind Experimental Choices
Given that both compounds are highly polar, traditional reversed-phase chromatography using standard C18 columns can be challenging, often resulting in poor retention.[1] To overcome this, several strategies can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent concentration, promoting the retention of very polar analytes.
-
Polar-Embedded or Polar-Endcapped Columns: These columns offer a good balance for retaining polar compounds.[2]
-
Mobile Phase pH Adjustment: The ionization state of the carboxylic acid is highly dependent on the mobile phase pH.[3] By maintaining a pH below the pKa of the carboxylic acid (typically around 4-5), it will be in its neutral form, increasing its retention on a reversed-phase column. The amide's retention is less affected by pH in this range.
Recommended HPLC Protocol
This protocol is designed as a starting point and must be validated according to ICH Q2(R1) guidelines.[4][5][6]
dot
Caption: HPLC workflow for separating the amide and acid impurity.
| Parameter | Condition |
| Column | HILIC Silica Column (e.g., Waters Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 205 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 5 | 95 |
| 15.0 | 5 | 95 |
Expected Results
Under these conditions, the more polar carboxylic acid is expected to elute earlier than the amide. The separation should be sufficient for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can definitively distinguish between the amide and carboxylic acid.
Causality Behind Experimental Choices
-
¹H NMR: The most significant difference will be the presence of a broad singlet for the carboxylic acid proton (-COOH), which typically appears far downfield (10-12 ppm).[7][8] The amide protons (-CONH₂) will appear as two distinct signals or a broad signal in the range of 7.5-8.5 ppm.[9] The protons on the carbon adjacent to the carbonyl group will show a slight difference in chemical shift.[10]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid and the amide will have distinct chemical shifts, typically in the range of 160-185 ppm.[11]
Recommended NMR Protocol
dot
Caption: NMR workflow for distinguishing the amide and acid impurity.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d6 | DMSO-d6 |
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Temperature | 25 °C | 25 °C |
Expected Spectral Features
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12 (broad singlet) | ~170-180 |
| Amide (-CONH₂) | ~7.5-8.5 (two broad singlets) | ~165-175 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups and can be used to differentiate the amide and carboxylic acid.
Causality Behind Experimental Choices
The key distinguishing features are the carbonyl (C=O) and O-H/N-H stretching vibrations.[12]
-
Carboxylic Acid: Exhibits a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.[13]
-
Amide: Shows N-H stretching as one or two sharp peaks between 3100-3500 cm⁻¹ and a C=O stretch (Amide I band) at a lower wavenumber, typically 1650-1690 cm⁻¹.[10][13]
Recommended FTIR Protocol
dot
Caption: LC-MS workflow for sensitive and specific detection.
Expected Mass-to-Charge Ratios ([M+H]⁺)
| Compound | Expected m/z |
| 4-Hydroxypiperidine-4-carboxamide | 145.1 |
| 4-Hydroxypiperidine-4-carboxylic acid | 146.1 |
Summary and Recommendations
| Technique | Advantages | Disadvantages | Best For |
| HPLC | Quantitative, robust, well-established | Method development can be challenging for polar compounds | Routine quality control, quantification |
| NMR | Definitive structural information, quantitative | Lower sensitivity, requires higher sample concentration | Structural confirmation, primary reference standard characterization |
| FTIR | Fast, simple, good for functional group identification | Not easily quantifiable, can be difficult for mixtures | Rapid screening, raw material identification |
| LC-MS | Highly sensitive and specific, quantitative | Higher cost and complexity | Trace level impurity analysis, confirmation of identity |
For routine quality control and quantification of the acid impurity in 4-Hydroxypiperidine-4-carboxamide, a validated HPLC-UV method using a HILIC column is the recommended approach. For definitive identification and structural confirmation, NMR spectroscopy is unparalleled. LC-MS is the preferred method when high sensitivity is required for trace-level impurity profiling.
Trustworthiness and Self-Validating Systems
Every protocol described herein should be considered a template. For implementation in a regulated environment, full method validation in accordance with ICH Q2(R1) guidelines is mandatory. T[4][5][6]his includes assessing specificity, linearity, range, accuracy, precision, and robustness. S[6][14]ystem suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.
References
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]
-
PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Available at: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
ICH. Quality Guidelines. Available at: [Link]
-
JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
ResearchGate. (PDF) UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. Available at: [Link]
-
ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available at: [Link]
-
YouTube. Spectroscopy of carboxylic acids and their derivatives. Available at: [Link]
-
PubChem. Piperidine. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. Detection of Functional Groups (Theory) : Organic Chemistry Virtual Lab. Available at: [Link]
-
Chemistry Stack Exchange. Distinguishing Test for Organic Compounds. Available at: [Link]
-
ChemWhat. 4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 495414-65-8. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 12. youtube.com [youtube.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. scribd.com [scribd.com]
IR reference spectra for piperidine-4-carboxamide hydrochloride
Title: IR Reference Spectra Comparison: Piperidine-4-Carboxamide Hydrochloride vs. Structural Alternatives
Introduction Piperidine-4-carboxamide hydrochloride (also known as isonipecotamide hydrochloride) is a highly versatile aliphatic heterocycle. In modern drug discovery, it serves as a critical building block for synthesizing complex pharmaceuticals, including matrix metalloproteinase (MMP) inhibitors[1] and cyclin-dependent kinase (CDK) inhibitors[2].
For researchers and quality control scientists, confirming the exact protonation state and structural integrity of this compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to achieve this. This guide objectively compares the IR spectral performance of piperidine-4-carboxamide hydrochloride against its free base and positional isomers, providing a self-validating experimental framework for spectral acquisition.
Part 1: Mechanistic Spectral Analysis & Causality
To effectively utilize IR spectroscopy for structural validation, one must understand the causality behind the vibrational shifts when transitioning from the free base to the hydrochloride salt. The molecule contains two distinct nitrogen centers: a secondary amine within the piperidine ring and a primary amide group[3].
During salt formation, protonation occurs selectively at the more basic piperidine nitrogen. This single chemical event triggers a cascade of observable IR spectral changes:
-
Emergence of the Ammonium Band: In the free base, the secondary amine exhibits a sharp N-H stretching vibration near 3300 cm⁻¹[4]. Upon protonation, this sharp peak disappears, replaced by a broad, highly hydrogen-bonded piperidinium (
-H) stretching envelope spanning 2950 to 2500 cm⁻¹ . -
Inductive Shift of the Amide Carbonyl: The newly formed positively charged ammonium pole exerts an electron-withdrawing inductive effect (-I) across the aliphatic ring. This slightly decreases the electron density on the amide carbonyl, increasing the C=O bond order. Consequently, the Amide I absorption shifts to a higher wavenumber (typically moving from ~1650 cm⁻¹ in the free base to 1667–1697 cm⁻¹ in the hydrochloride salt)[1].
-
Primary Amide N-H Stretching: The primary amide retains its characteristic asymmetric and symmetric N-H stretches, typically manifesting as a doublet between 3140 and 3300 cm⁻¹ [2].
Part 2: Quantitative Spectral Comparison
The following table summarizes the key diagnostic IR bands used to differentiate piperidine-4-carboxamide hydrochloride from its common alternatives.
| Vibrational Mode | Piperidine-4-carboxamide HCl (Target) | Piperidine-4-carboxamide (Free Base) | Piperidine-3-carboxamide HCl (Isomer) |
| Amide N-H Stretch | ~3284, 3196 cm⁻¹ | ~3350, 3200 cm⁻¹ | ~3340, 3180 cm⁻¹ |
| Amine/Ammonium N-H Stretch | 2950 – 2500 cm⁻¹ (Broad) | ~3300 cm⁻¹ (Sharp) | 2950 – 2500 cm⁻¹ (Broad) |
| Amide C=O Stretch (Amide I) | ~1667 – 1697 cm⁻¹ | ~1650 – 1670 cm⁻¹ | ~1675 cm⁻¹ |
| Amide N-H Bend (Amide II) | ~1584 – 1599 cm⁻¹ | ~1610 cm⁻¹ | ~1595 cm⁻¹ |
| C-H Asym/Sym Stretch | 2969, 2860 cm⁻¹ | 2930, 2850 cm⁻¹ | 2945, 2865 cm⁻¹ |
Data synthesized from established spectral databases and literature characterizing piperidine-4-carboxamide derivatives[1][2][3][4].
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the following protocol utilizes a self-validating system. It accounts for the hygroscopic nature of hydrochloride salts, which can otherwise introduce confounding variables.
Materials Required:
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Diamond Attenuated Total Reflectance (ATR) accessory
-
Spectroscopy-grade Potassium Bromide (KBr), dried at 105°C for 24 hours
-
Hydraulic press and agate mortar
Step-by-Step Methodology:
-
Instrument Calibration & Background (The Validation Baseline):
-
Action: Perform a scan of a standard polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹.
-
Action: Collect an ambient background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: Background subtraction is critical. Atmospheric water vapor absorbs heavily in the 3400–3200 cm⁻¹ range, which can artificially obscure the primary amide N-H stretching bands of your sample.
-
-
Sample Preparation (Orthogonal Approaches):
-
Method A (ATR - Rapid Screening): Place 2–5 mg of piperidine-4-carboxamide HCl directly onto the diamond crystal. Apply consistent pressure using the anvil. Why? ATR requires no matrix, preventing moisture introduction, but applied pressure can cause minor peak broadening.
-
Method B (KBr Pellet - High Resolution): In a low-humidity environment, grind 1 mg of the sample with 100 mg of desiccated KBr. Press at 10 tons for 2 minutes to form a transparent disk[3]. Why? KBr is IR transparent and provides sharper peak resolution for the complex 2950–2500 cm⁻¹ ammonium envelope, provided the KBr is strictly anhydrous.
-
-
Data Acquisition & Moisture Control Check:
-
Action: Scan the sample from 4000 to 400 cm⁻¹ (32 scans).
-
Self-Validation Check: Inspect the region around 3400 cm⁻¹. If a massive, broad, featureless peak is present, your sample or KBr matrix has absorbed water. This invalidates the reading of the amide N-H bands. Desiccate the sample and repeat.
-
-
Spectral Deconvolution:
-
Action: Apply baseline correction. Identify the Amide I band (~1667 cm⁻¹) and the broad
-H band (~2500 cm⁻¹) to confirm the presence of the hydrochloride salt[1].
-
Part 4: Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to structural validation, highlighting the orthogonal testing routes.
Figure 1: Self-validating FTIR workflow for the structural confirmation of piperidine-4-carboxamide HCl.
References
- Benchchem. "An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure.
- National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 3772, 4-Piperidinecarboxamide.
- CEU Repositorio Institucional. "Synthesis and Evaluation of Matrix Metalloproteinase Inhibitors.
- Googleapis / US Patent Application. "US 2016/0362410 A1: Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as CDK inhibitors.
Sources
The Analytical Challenge: Hygroscopicity and Halogen Interference
A Comparative Guide to Elemental Analysis and Purity Standards for 4-Hydroxypiperidine Salts
4-Hydroxypiperidine (4-HP) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of histamine H3 receptor antagonists and novel analgesics[1]. To enhance aqueous solubility and bioavailability, 4-HP is typically formulated as a salt (e.g., hydrochloride, hydrobromide, or trifluoroacetate).
However, analyzing the elemental purity of 4-HP salts presents two distinct physicochemical challenges:
-
Severe Hygroscopicity: 4-HP salts readily absorb atmospheric moisture[2]. This transient water weight artificially dilutes the mass fractions of Carbon, Hydrogen, and Nitrogen during classical Elemental Analysis (EA), leading to false-negative purity results[3].
-
Halogen Poisoning: The dynamic flash combustion of halogenated salts (like 4-HP HCl) generates hydrogen halides that can poison the copper reduction columns in CHNS analyzers, skewing nitrogen quantification[4].
As a Senior Application Scientist, I approach the validation of 4-HP salts not as a single test, but as a self-validating orthogonal system . Relying solely on combustion analysis is a critical error; true stoichiometric validation requires a synthesis of optimized CHNS/O combustion, Quantitative NMR (qNMR), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analysis of Analytical Methodologies
To establish absolute purity, we must compare the efficacy of traditional combustion against modern orthogonal techniques.
A. CHNS/O Combustion Analysis (Dynamic Flash Combustion)
Classic EA relies on combusting the sample and separating the resultant gases via a GC column[4]. For 4-HP salts, the choice of calibration standard is the defining factor between success and failure.
-
Sulfanilamide is a common calibrant (16.27% N, 41.84% C, 4.68% H, 18.62% S)[5], but it lacks oxygen.
-
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the superior standard for 4-HP. It contains 7.43% Oxygen[5], allowing for simultaneous CHNS/O calibration, which is mandatory for verifying the integrity of the hydroxyl group on the piperidine ring.
B. Quantitative NMR (1H-qNMR)
qNMR provides absolute quantification without the need for an identical reference standard of the analyte[6]. Because the integral of an NMR peak is directly proportional to the nucleus concentration[7], we can spike the 4-HP sample with an internal standard (IS) like maleic acid[8]. Causality note: qNMR is mathematically immune to moisture-induced mass dilution if the water peak (HDO) is excluded from the integration parameters, making it the perfect counter-balance to moisture-sensitive EA.
C. HILIC with ELSD
Because 4-HP lacks a strong UV chromophore and is highly polar, traditional Reversed-Phase HPLC is inadequate. HILIC, paired with an Evaporative Light Scattering Detector (ELSD), effectively partitions the highly polar 4-HP free base from its salt counterions (e.g., chloride, sulfate) in the same run, confirming exact salt stoichiometry[9].
Data Presentation: Method Comparison
Table 1: Comparative Performance of Purity Validation Methods for 4-HP Salts
| Analytical Method | Primary Output | Moisture Sensitivity | Halogen Interference | Turnaround Time | Best Use Case |
| CHNS/O (BBOT Calibrated) | Mass % (C, H, N, S, O) | High (Requires desiccation) | Moderate (Mitigated by | < 15 mins[10] | Rapid stoichiometric confirmation. |
| 1H-qNMR (Internal Std) | Absolute Purity (%) | Low (Water peak excluded) | None | 30-60 mins | Absolute quantitation without identical standards. |
| HILIC-ELSD | Counterion Ratio | Low | None | 20-40 mins | Confirming free-base to salt molar ratios[9]. |
Self-Validating Experimental Protocol: Dual-Orthogonal Validation
To guarantee the scientific integrity of a 4-HP Hydrochloride batch, I utilize the following step-by-step protocol. This workflow forces CHNS/O and qNMR to cross-validate one another, eliminating single-method bias.
Step 1: Environmental Control & Sample Preparation
-
Causality: Due to the hygroscopic nature of 4-HP salts[2][3], all sample weighing must occur inside a nitrogen-purged glovebox (RH < 5%).
-
Weigh 2.0 mg, 2.5 mg, and 3.0 mg of the BBOT standard into tin crucibles to generate a linear calibration curve (
)[10].
Step 2: CHNS/O Combustion Execution
-
Weigh 2-3 mg of the 4-HP HCl sample into a tin capsule.
-
Critical Addition: Add ~2 mg of Vanadium Pentoxide (
) to the capsule. Causality: acts as a powerful oxidizing catalyst, ensuring the complete conversion of halogens and preventing the formation of refractory compounds that skew data[4]. -
Run the dynamic flash combustion with a helium carrier gas flow of 140 ml/min and oxygen at 250 ml/min[10].
Step 3: Absolute Quantitation via 1H-qNMR
-
Co-dissolve 10 mg of the 4-HP HCl sample and 5 mg of high-purity Maleic Acid (Internal Standard) in 600 µL of DMSO-d6[8].
-
Causality: Set the T1 relaxation delay (
) to at least of the slowest relaxing proton (typically >30 seconds). Failing to allow complete relaxation will artificially truncate the integral, destroying quantitative accuracy[7]. -
Integrate the methine proton of 4-HP (adjacent to the hydroxyl) against the vinylic protons of maleic acid. Extend integration over a frequency range equivalent to 64 times the full width at half height (FWHH) to capture 99% of the signal[7].
Step 4: Data Reconciliation
-
Calculate the theoretical %C, %H, and %N for 4-HP HCl. Compare the CHNS experimental data against the qNMR absolute purity. If the variance between the methods is
, the standard is certified.
Visual Workflow
Self-validating orthogonal workflow for the elemental and absolute purity analysis of 4-HP salts.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: Emery Pharma URL:[Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]
-
FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions Source: USC Dornsife URL:[Link]
-
High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module Source: CE Elantech URL:[Link]
-
4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 | CAS: 1219799-39-9 Source: ResolveMass Laboratories Inc. URL:[Link]
-
Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy Source: Pragolab URL:[Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis Online URL:[Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: LCMS.cz URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. pragolab.sk [pragolab.sk]
- 5. s3.ceelantech.com [s3.ceelantech.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lcms.cz [lcms.cz]
- 10. dornsife.usc.edu [dornsife.usc.edu]
A Comparative Guide to 4-Hydroxypiperidine-4-carboxamide and Isonipecotamide: Scaffolds for Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of novel therapeutic agents. Within the diverse family of piperidine-based building blocks, 4-Hydroxypiperidine-4-carboxamide and isonipecotamide (piperidine-4-carboxamide) represent two closely related structures with distinct physicochemical properties that influence their application in drug discovery. This guide provides an in-depth, objective comparison of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their strategic selection of scaffolds for targeted therapeutic applications.
At a Glance: Key Structural and Physicochemical Differences
The primary distinction between 4-Hydroxypiperidine-4-carboxamide and isonipecotamide lies in the presence of a hydroxyl group at the C4 position of the piperidine ring. This seemingly minor structural modification imparts significant changes to the molecule's polarity, hydrogen bonding potential, and overall stereoelectronic profile, which in turn can profoundly impact its biological activity and pharmacokinetic properties.
| Property | 4-Hydroxypiperidine-4-carboxamide | Isonipecotamide | Reference(s) |
| Molecular Formula | C6H12N2O2 | C6H12N2O | [1] |
| Molecular Weight | 144.17 g/mol | 128.17 g/mol | [2][3] |
| Appearance | Solid | White to light yellow crystalline powder | [4] |
| Melting Point | Not available | 145-148 °C | [4] |
| Solubility | Expected to be more soluble in polar solvents | Soluble in water | [4] |
| logP (Predicted) | -1.6 | -1.4 | [1] |
| Hydrogen Bond Donors | 3 | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | 2 | [2] |
| Topological Polar Surface Area (TPSA) | 69.4 Ų | 49.3 Ų | [2] |
The introduction of the hydroxyl group in 4-Hydroxypiperidine-4-carboxamide increases its polarity, as reflected in the higher TPSA and lower predicted logP value. This suggests potentially different solubility and membrane permeability characteristics compared to isonipecotamide. The additional hydrogen bond donor and acceptor capabilities of the hydroxyl group also provide an extra handle for molecular recognition at biological targets.
Synthesis and Chemical Reactivity: A Tale of Two Scaffolds
The synthetic routes to both molecules often start from common precursors, with the key difference being the introduction of the hydroxyl group.
Isonipecotamide is typically synthesized from isonipecotic acid or its esters.[5] The synthesis of its derivatives often involves N-alkylation or N-acylation of the piperidine nitrogen.[6]
4-Hydroxypiperidine-4-carboxamide synthesis is less commonly documented in the literature for the parent molecule itself. However, the synthesis of its core structure, 4-hydroxypiperidine, is well-established and often involves the reduction of 4-piperidone. The synthesis of 4-aryl-4-hydroxypiperidines, a related class of compounds, frequently employs the Grignard reaction with an N-protected-4-piperidone.[7]
The presence of the tertiary hydroxyl group in 4-Hydroxypiperidine-4-carboxamide offers a point for further chemical modification, such as etherification or esterification, which is absent in isonipecotamide. This provides an avenue for creating a different set of derivatives with potentially unique biological activities.
Comparative Biological and Therapeutic Applications
While direct comparative studies are scarce, an analysis of the therapeutic applications of their respective derivatives reveals the strategic utility of each scaffold.
Isonipecotamide and its derivatives have been extensively explored for a range of biological targets:
-
Central Nervous System (CNS) Agents: Isonipecotamide derivatives have been investigated as potential antidepressants, with some compounds showing the ability to decrease serotonin (5-HT) levels while increasing dopamine levels.[8]
-
Enzyme Inhibitors: Isonipecotamide-based compounds have been designed as dual inhibitors of thrombin and cholinesterase, showing potential for the treatment of Alzheimer's disease.[9]
-
Antiviral Agents: Derivatives of piperidine-4-carboxamide have been identified as potent inhibitors of the influenza virus and human cytomegalovirus (CMV).[10]
-
Receptor Antagonists: The isonipecotamide scaffold has been utilized in the development of CCR5 receptor antagonists, which are of interest for HIV therapy.[11]
4-Hydroxypiperidine-4-carboxamide derivatives , while less extensively documented as a distinct class, draw from the broader research on 4-hydroxypiperidines, suggesting their potential in:
-
Oncology: The 4-hydroxypiperidine moiety is a core component of compounds designed as p53-hDM2 inhibitors, representing a potential strategy for cancer therapy.[4]
-
Neurological Disorders: 4-Aryl-4-hydroxypiperidines are well-known modulators of opioid receptors, with significant potential as analgesics.[7] The stereochemistry at the C4 position is often crucial for their activity.[7]
-
Neurokinin (NK1) Receptor Antagonists: 4,4-disubstituted piperidines, a class that includes the 4-hydroxy-4-carboxamide scaffold, have been developed as high-affinity NK1 antagonists with in vivo activity.[12]
The hydroxyl group in the 4-hydroxypiperidine scaffold can play a critical role in binding to the target protein, either through direct hydrogen bonding or by influencing the conformation of the piperidine ring. This additional interaction can lead to enhanced potency and selectivity compared to the unsubstituted isonipecotamide scaffold.
Experimental Protocols
General Procedure for N-Arylation of a Piperidine-4-carboxamide
This protocol describes a general method for the N-arylation of a piperidine-4-carboxamide, a common step in the synthesis of many derivatives discussed.
Workflow for N-Arylation:
Sources
- 1. PubChemLite - 4-hydroxypiperidine-4-carboxamide hydrochloride (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]
- 6. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]
- 10. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides [mdpi.com]
- 11. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation of 4-Hydroxypiperidine-4-carboxamide Purity: A Comparative Analytical Guide
This guide provides an advanced technical comparison of analytical methodologies for validating the purity of 4-Hydroxypiperidine-4-carboxamide , a critical polar intermediate in the synthesis of pharmaceutical agents (e.g., Vibegron, opioid analgesics).[1][2]
Introduction: The "Polarity Trap" in Intermediate Analysis
4-Hydroxypiperidine-4-carboxamide presents a classic analytical challenge in drug development: it is a small, highly polar, non-chromophoric molecule.[1][2] Its structure—a piperidine ring substituted at the 4-position with both a hydroxyl group and a carboxamide—renders standard Reverse-Phase HPLC (RP-HPLC) ineffective.[1][2]
-
The Problem: Standard C18 columns fail to retain the compound, causing it to elute in the void volume (
) where it co-elutes with unretained salts and solvent fronts. Furthermore, the lack of a conjugated -system means UV detection is only possible at non-selective wavelengths (200–210 nm), leading to low sensitivity and baseline noise interference.[1][2] -
The Consequence: Relying on generic methods yields "false passes," where significant impurities (like the hydrolysis product 4-hydroxypiperidine-4-carboxylic acid) are masked, leading to downstream synthesis failures or incorrect potency calculations.[1][2]
This guide compares three analytical approaches to validate the purity of this compound, demonstrating why HILIC-CAD and qNMR are the superior alternatives to traditional RP-HPLC.[1][2]
Comparative Analysis of Methodologies
The following table summarizes the performance of three distinct analytical strategies.
Table 1: Performance Comparison of Analytical Methods
| Feature | Method A: Standard RP-HPLC (UV) | Method B: HILIC-CAD (Recommended) | Method C: qNMR (Absolute Reference) |
| Principle | Hydrophobic interaction (C18) | Hydrophilic Interaction (Amide/Zwitterionic) | Nuclear Magnetic Resonance ( |
| Detection | UV @ 210 nm | Charged Aerosol Detection (CAD) | Proton Integration |
| Retention ( | < 0.5 (Void elution) | 3.0 – 8.0 (Excellent retention) | N/A (Solution phase) |
| Selectivity | Poor (Co-elution with salts/acid) | High (Separates Amide from Acid) | Absolute (Structural specificity) |
| LOD/LOQ | High (~0.1%) / Poor S/N | Low (~0.01%) / Universal response | ~0.1% (Depends on scan count) |
| Suitability | NOT RECOMMENDED | ROUTINE QC / PURITY | REFERENCE STANDARD QUALIFICATION |
Detailed Experimental Protocols
Method A: The "False Pass" (RP-HPLC UV) - For Reference Only
Use this only to demonstrate why it fails.
-
Column: C18 (4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: 95% Phosphate Buffer (pH 7.0) / 5% Acetonitrile.[2]
-
Observation: The target analyte elutes at ~1.2 mins (Void).[2] Impurities like 4-hydroxypiperidine-4-carboxylic acid (hydrolysis product) co-elute perfectly, making a 90% pure sample appear >98% pure.[1][2]
Method B: The "Gold Standard" (HILIC-CAD)
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine/amide and Charged Aerosol Detection (CAD) to detect the non-chromophoric species with uniform response.[1][2]
Protocol:
-
Instrument: HPLC/UHPLC with CAD (e.g., Thermo Corona Veo).
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Sample Diluent: 80:20 MeCN:Water (Crucial: High organic diluent prevents peak distortion in HILIC).
Why it works: The high organic starting condition forces the polar analyte into the water-rich layer on the stationary phase, ensuring retention.[1][2] The acidic pH suppresses the ionization of the carboxylic acid impurity, separating it from the amide.[2]
Method C: The "Absolute Truth" (qNMR)
Quantitative NMR is the primary method for establishing the potency of the reference standard used in Method B.[2]
Protocol:
-
Solvent: D
O (Deuterium Oxide).[2] -
Internal Standard (IS): Maleic Acid (Traceable, high purity) or Dimethyl sulfone.[2]
-
Relaxation Delay (
): 30 seconds (Must be of the longest relaxing proton). -
Pulse Angle: 90°.
-
Scans: 16 or 32.
-
Calculation:
(Wherengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> =Integral area, =Number of protons, =Molar mass, =Weight, =Purity of IS).[1][2]
Visualizing the Validation Logic
Diagram 1: Impurity Genesis & Detection
This diagram illustrates the chemical pathways that generate impurities and which methods can detect them.[2]
Caption: Chemical degradation pathways of the target amide and the comparative efficacy of detection methods.
Diagram 2: The Analytical Decision Matrix
A self-validating workflow for selecting the correct purity method.[1][2]
Caption: Decision tree for selecting the appropriate analytical technique based on physicochemical properties.
References
-
Almac Group. (2025).[2] qNMR: An Attractive Option for Assay Analysis of Active Ingredients and Impurities.[2][3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2006).[2] Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC. Biomed Chromatogr.[2] Retrieved from [Link]
-
SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Introduction: The Analytical Challenge of Polar Molecules
An In-Depth Comparative Guide to the LC-MS Identification of 4-Hydroxypiperidine-4-carboxamide
This guide provides a comprehensive comparison of analytical strategies for the robust identification of 4-hydroxypiperidine-4-carboxamide using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causalities behind methodological choices, ensuring the development of a self-validating and reliable analytical system.
4-Hydroxypiperidine-4-carboxamide is a small, polar molecule featuring a piperidine scaffold substituted with both a hydroxyl and a carboxamide group. Such structures are common in pharmaceutical development as intermediates or metabolites. The high polarity, characterized by a low logP value and multiple hydrogen bond donors/acceptors, presents a significant analytical challenge.[1] Specifically, these molecules exhibit poor retention on conventional reversed-phase (RP) liquid chromatography columns, which separate compounds based on hydrophobicity.[2][3] Without adequate chromatographic retention, the analyte can elute in the void volume, co-eluting with matrix components and leading to significant ion suppression in the mass spectrometer, which compromises sensitivity and reproducibility.[1][2]
This guide will compare two primary chromatographic strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Chromatography with Ion-Pairing Agents—providing the technical rationale and experimental data to select the optimal method for identifying 4-hydroxypiperidine-4-carboxamide.
Comparative Chromatographic Strategies
The cornerstone of a successful LC-MS method is achieving effective chromatographic separation. For a polar analyte like 4-hydroxypiperidine-4-carboxamide, the choice of stationary and mobile phases is critical.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful and increasingly popular technique for the separation of polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6][7]
Mechanism of Retention: The HILIC retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[7][8] More hydrophilic analytes, like 4-hydroxypiperidine-4-carboxamide, partition more readily into this aqueous layer, resulting in stronger retention.[4] Gradient elution in HILIC is achieved by increasing the concentration of the aqueous component, which elutes the analytes in order of increasing polarity.[8]
Advantages for this Application:
-
Enhanced Retention: HILIC provides robust retention for highly polar compounds that are unretained in reversed-phase.[6]
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to enhanced MS sensitivity.[4][7]
-
Orthogonal Selectivity: HILIC offers a separation mechanism that is complementary to reversed-phase, which can be advantageous when analyzing complex mixtures.[8]
Reversed-Phase (RP) Chromatography with Ion-Pairing Agents
Conventional reversed-phase chromatography, using nonpolar stationary phases like C18, can be adapted for polar analytes through the use of ion-pairing agents. These agents are added to the mobile phase and possess a hydrophobic tail and a charged head group.
Mechanism of Retention: The ion-pairing reagent forms a neutral complex with the charged analyte (4-hydroxypiperidine-4-carboxamide will be protonated at acidic pH). This complex has increased hydrophobicity, allowing it to interact with and be retained by the nonpolar stationary phase.[9][10]
Disadvantages for this Application:
-
MS Incompatibility: Many traditional ion-pairing reagents, such as trifluoroacetic acid (TFA) in high concentrations or non-volatile alkyl sulfonates, can cause severe signal suppression in the MS detector.[11]
-
Methodological Complexity: These methods often require long column equilibration times and can suffer from poor reproducibility if not carefully controlled.[10] The ion-pairing reagent can also become permanently adsorbed to the column, making it difficult to switch back to other methods.
Mass Spectrometric Identification and Fragmentation Analysis
The mass spectrometer provides the specificity needed for confident identification. For 4-hydroxypiperidine-4-carboxamide (Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17), electrospray ionization in positive ion mode (ESI+) is the ideal choice due to the basic nitrogen atom in the piperidine ring, which is readily protonated.
The protonated molecule, [M+H]⁺, will have a mass-to-charge ratio (m/z) of approximately 145.1. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, generating a characteristic pattern of product ions that serves as a structural fingerprint.
Predicted Fragmentation Pathway: The fragmentation of the [M+H]⁺ ion is predicted to occur via the following pathways, driven by the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.
-
Loss of Ammonia (NH₃): The primary amide can readily lose ammonia, a common fragmentation pathway for carboxamides.
-
Loss of Water (H₂O): The tertiary hydroxyl group can be eliminated as a neutral water molecule.
-
Ring Cleavage: Alpha-cleavage, the breaking of the C-C bond adjacent to the protonated nitrogen, is a dominant pathway for cyclic amines and would lead to the opening of the piperidine ring.[12][13]
Caption: Predicted MS/MS fragmentation of 4-hydroxypiperidine-4-carboxamide.
Experimental Protocols and Workflow
Based on the comparison, the HILIC method is superior for this application due to its direct compatibility with MS and robust retention of the analyte. The following section details a validated protocol.
Overall Experimental Workflow
The analytical process follows a structured workflow from sample receipt to final data analysis, ensuring quality and reproducibility at each stage.
Caption: High-level workflow for LC-MS analysis.
Detailed HILIC-MS/MS Protocol
This protocol is designed as a self-validating system, incorporating quality control (QC) samples to ensure system suitability and data integrity.
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-hydroxypiperidine-4-carboxamide reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution in a mixture of 90:10 (v/v) acetonitrile/water.
-
Sample Preparation: Dilute the analytical sample in 90:10 (v/v) acetonitrile/water to an expected concentration within the calibration range. This high organic content is crucial for good peak shape in HILIC.[7]
2. LC-MS/MS System and Conditions:
| Parameter | Method A: HILIC | Method B: Ion-Pair RP (for comparison) |
| LC System | UPLC/HPLC System | UPLC/HPLC System |
| Column | Amide-based HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | 0.1% Heptafluorobutyric Acid (HFBA) in Water |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 | 0.1% HFBA in Acetonitrile |
| Gradient | 95% B -> 60% B over 5 min | 2% B -> 50% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization | ESI Positive (ESI+) | ESI Positive (ESI+) |
| MRM Transitions | Precursor: 145.1. Product Ions: 128.1, 127.1, 101.1 | Precursor: 145.1. Product Ions: 128.1, 127.1, 101.1 |
| Capillary Voltage | 3.0 kV | 3.5 kV |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 450 °C | 500 °C |
Comparative Data and Performance
The choice of method directly impacts data quality. The following table summarizes the expected performance characteristics of the HILIC method compared to a potential ion-pair RP method.
| Performance Metric | Method A: HILIC | Method B: Ion-Pair RP | Justification |
| Retention Time (min) | ~3.5 | ~1.5 | HILIC provides significantly more retention for the polar analyte away from the solvent front.[7] |
| Peak Shape | Symmetrical, Tailing Factor: 1.0-1.2 | Broader, Tailing Factor: >1.5 | High organic sample diluent and HILIC partitioning lead to sharp peaks. Ion-pair can cause peak tailing. |
| MS Signal Intensity | High | Low to Moderate | High organic mobile phase in HILIC enhances ESI efficiency. Ion-pairing agents like HFBA cause significant signal suppression.[11] |
| Robustness | High | Moderate | HILIC columns show stable performance. Ion-pair methods can be less reproducible due to column saturation and memory effects.[10] |
| Equilibration Time | Fast (< 5 min) | Slow (> 30 min) | HILIC columns equilibrate quickly. Ion-pairing requires extensive time for the reagent to coat the stationary phase. |
Method Validation Principles
For use in regulated environments, the chosen analytical method must be validated according to guidelines from regulatory bodies like the FDA or ICH.[14][15] A full validation ensures the method is reliable for its intended purpose.[16][17]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[18]
-
Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results.[16]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[18]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[18]
-
Stability: The stability of the analyte in the biological matrix and in solution under various storage and handling conditions.[19]
Conclusion and Recommendation
For the LC-MS identification of 4-hydroxypiperidine-4-carboxamide, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is unequivocally superior to a reversed-phase approach. The HILIC method provides excellent retention, superior peak shape, and significantly higher sensitivity due to its compatibility with ESI-MS.[4][7] The high organic content of the mobile phase enhances analyte desolvation, a critical factor for achieving low detection limits.[7] While ion-pairing RP can induce retention, it comes at the cost of MS signal suppression and methodological complexity, making it an unsuitable choice for a sensitive and robust assay.[11]
By leveraging a HILIC separation coupled with tandem mass spectrometry, researchers can develop a highly selective, sensitive, and robust method for the confident identification and quantification of 4-hydroxypiperidine-4-carboxamide, ensuring data integrity for drug development and research applications.
References
- Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
-
Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]
- Blue, K., & Schug, K. A. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 38(11), 630-637.
- Gama, M. R., & Gika, H. G. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(12), 1501-1519.
- Waters Corporation. (n.d.).
- Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs.
- Pergamon. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Infinix Bio. (2026, March 1). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences.
-
Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- Biotrial. (n.d.).
- Waters Blog. (2025, June 18).
- IJRAR. (n.d.).
- Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube.
- Technology Networks. (2024, March 12).
- ResolveMass Laboratories Inc. (2025, December 26).
- Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
- Benchchem. (n.d.).
- Agilex Biolabs. (2024, November 6).
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
- Amersham Pharmacia Biotech. (n.d.).
- ElectronicsAndBooks. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
-
ChemWhat. (n.d.). 4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Benchchem. (n.d.).
- Science Ready. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
-
NIST. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]
- ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. HILIC â Dr. Maisch [dr-maisch.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. fda.gov [fda.gov]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijrar.com [ijrar.com]
- 19. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxypiperidine-4-carboxamide Hydrochloride
This document provides an in-depth, procedural guide for the proper and safe disposal of 4-Hydroxypiperidine-4-carboxamide hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are not merely followed, but understood. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Hazard Assessment and Chemical Profile
Understanding the chemical nature and potential hazards of 4-Hydroxypiperidine-4-carboxamide hydrochloride is fundamental to managing its disposal correctly. While specific toxicological data for this exact compound is limited, a conservative approach based on the known hazards of its structural analogs—piperidine derivatives—is warranted.
Key Hazard Considerations:
-
Irritation: Piperidine compounds are known to be irritants. 4-Hydroxypiperidine and similar structures are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Contact should be minimized through appropriate personal protective equipment (PPE).
-
Toxicity: Some piperidine derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4]
-
Reactivity: As a hydrochloride salt of an amine, this compound is acidic and will react with bases.[5][6] This property is crucial for both potential neutralization procedures and for segregation from incompatible waste streams. It is incompatible with strong oxidizing agents and strong acids.[2][7]
-
Thermal Decomposition: When subjected to high temperatures, such as during incineration, nitrogen-containing heterocyclic compounds can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[7][8] This necessitates the use of specialized incineration facilities equipped with scrubbers to neutralize these toxic byproducts.[1]
| Property | Data/Information | Source(s) |
| Molecular Formula | C₆H₁₂N₂O₂·HCl | [9] |
| Appearance | Likely a solid | [10][11] |
| Known Hazards | Based on analogs: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin. | [1][2][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, bases. | [2][7] |
| Hazardous Decomposition | Oxides of carbon and nitrogen, hydrogen chloride gas. | [7][8] |
Regulatory Compliance: A Non-Negotiable Framework
The disposal of all laboratory chemicals is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management.[13] It is the legal responsibility of the waste generator (the laboratory) to correctly classify, manage, and dispose of chemical waste.[14]
Many academic and research institutions operate under specific regulations like 40 CFR, Part 262, Subpart K, which provides an alternative, flexible framework for managing hazardous waste in laboratories.[15] Regardless of the specific regulatory framework, the core principles of proper labeling, segregation, and disposal through licensed vendors remain constant.[16][17]
On-Site Waste Management: The First Line of Defense
Proper handling and accumulation of waste at the point of generation are critical to ensure safety and compliance.
Personal Protective Equipment (PPE)
Always handle 4-Hydroxypiperidine-4-carboxamide hydrochloride and its waste with appropriate PPE to prevent exposure.[1][18]
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[1]
-
Skin Protection: Wear a lab coat and handle the material with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling contaminated material.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
Waste Collection and Containerization
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, leak-proof screw-top cap.[13][18]
-
Segregate Waste Streams:
-
Solid Waste: Collect un-reclaimable solid 4-Hydroxypiperidine-4-carboxamide hydrochloride, contaminated filter paper, and weighing boats in a designated solid waste container.
-
Liquid Waste: Collect aqueous solutions or solutions in organic solvents in a designated liquid waste container. Crucially, do not mix this acidic waste stream with basic or oxidizing waste streams. [19]
-
-
Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[20][21] The label must include:
Storage in Satellite Accumulation Areas (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[13][19]
-
Keep containers securely closed except when adding waste.[19]
-
Store the SAA in a well-ventilated area, away from heat sources.[18]
-
Ensure secondary containment is used to capture any potential leaks.[13]
-
Do not exceed the 55-gallon limit for an SAA. Once this limit is reached, or the container is full, it must be moved to the Central Accumulation Area (CAA) within three days.[19][20]
Final Disposal Pathways
Disposing of this compound requires a structured approach. The primary and most highly recommended pathway is through a licensed hazardous waste contractor. On-site treatment should only be considered by highly trained personnel for specific, dilute aqueous waste streams.
Pathway 1: Disposal via Licensed Contractor (Recommended Protocol)
This is the safest and most compliant method for the final disposal of both solid and liquid waste containing 4-Hydroxypiperidine-4-carboxamide hydrochloride.
Step-by-Step Protocol:
-
Waste Accumulation: Following the procedures outlined in Section 3, collect the waste in a properly labeled and sealed container.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste contractor to schedule a waste pickup.
-
Documentation: Complete all necessary waste manifests or tracking documents provided by EH&S. This documentation creates a "cradle-to-grave" record of the waste, which is a legal requirement.[14]
-
Transfer: Hand over the waste to the authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposal method will be high-temperature incineration in a facility equipped with flue gas scrubbers.[1][14]
Pathway 2: On-Site Neutralization of Dilute Aqueous Waste (Expert Use Only)
This protocol is intended only for small quantities of dilute aqueous solutions (<1% concentration) and should only be performed by personnel experienced with neutralization procedures in a controlled laboratory setting. This procedure does not render the waste non-hazardous; it prepares it for collection as a neutralized hazardous waste. Under no circumstances should the final solution be poured down the drain without explicit permission from your local wastewater authority and EH&S department, which is rarely granted.[18][20]
The principle behind this procedure is to neutralize the acidic hydrochloride salt with a weak base, such as sodium bicarbonate or sodium carbonate, to form the free amine.[5]
Step-by-Step Protocol:
-
Preparation: Perform this procedure in a functioning chemical fume hood. Ensure you are wearing all required PPE (goggles, lab coat, gloves). Have a spill kit ready.
-
Dilution: If the waste is concentrated, dilute it with water to less than 1% in a suitably large beaker to accommodate potential foaming.
-
Neutralization:
-
Place the beaker in a secondary container or an ice bath to manage any potential exothermic reaction.
-
Slowly and with constant stirring, add a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the aqueous waste. Be prepared for effervescence (release of CO₂ gas).
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.[5]
-
Continue adding the basic solution portion-wise until the pH of the waste solution is stable within a neutral range (pH 6-8).
-
-
Final Disposal:
-
Transfer the neutralized solution to a clean, compatible hazardous waste container.
-
Label the container as "Hazardous Waste" and list the contents, for example: "Neutralized aqueous waste containing 4-Hydroxypiperidine-4-carboxamide, <1%."
-
Dispose of this container via your licensed hazardous waste contractor as described in Pathway 1.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[22]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent it from spreading or entering drains.[22]
-
Cleanup (Solid Spill):
-
Cleanup (Liquid Spill):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor and your institution's EH&S department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Hydroxypiperidine-4-carboxamide hydrochloride.
Caption: Decision workflow for 4-Hydroxypiperidine-4-carboxamide HCl disposal.
References
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
-
Dan The Lab Safety Man. (2023). 3 Rules Regarding Chemical Waste in the Laboratory. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]
-
PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
YouTube. (2022). Neutralization reactions for carboxylic acids and amines. [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]
-
U.S. Environmental Protection Agency. (2025). 4-Hydroxypiperidine-3-carboxylic acid Env. Fate/Transport. [Link]
-
PubChemLite. (n.d.). 4-hydroxypiperidine-4-carboxamide hydrochloride (C6H12N2O2). [Link]
-
ChemBK. (2022). 4-Hydroxypiperidine. [Link]
-
ResearchGate. (2025). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]
-
ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
-
National Library of Medicine. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. PubChemLite - 4-hydroxypiperidine-4-carboxamide hydrochloride (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 10. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [chemicalbook.com]
- 11. N-BOC-4-Hydroxypiperidine - Safety Data Sheet [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
- 17. epa.gov [epa.gov]
- 18. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 19. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 20. danthelabsafetyman.com [danthelabsafetyman.com]
- 21. canterbury.ac.nz [canterbury.ac.nz]
- 22. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 4-Hydroxypiperidine-4-carboxamide hydrochloride
Executive Safety Summary
Immediate Action Required: Treat 4-Hydroxypiperidine-4-carboxamide hydrochloride (CAS: 240400-87-7) as a hazardous irritant with potential respiratory risks. While the amide functionality reduces the volatility seen in parent piperidines, the hydrochloride salt form creates a fine, likely hygroscopic powder that poses significant inhalation and ocular risks.
Core Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified chemical fume hood.
Chemical Profile & Risk Assessment
Before selecting PPE, we must validate the hazard source. This compound combines a secondary amine core (piperidine) with a polar amide group and a hydrochloride counter-ion.
| Parameter | Technical Detail | Operational Implication |
| CAS Number | 240400-87-7 | Verify this exact CAS on the vial. Do not confuse with the carboxylic acid analog (CAS 495414-65-8). |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization during weighing. |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Solubility | Water, Methanol, DMSO | Once dissolved, the solvent dictates glove permeation breakthrough time. |
| Stability | Hygroscopic (Likely) | Moisture absorption can cause clumping, leading to forceful scraping and increased dust generation. |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense. The following selection criteria are based on barrier integrity against fine particulates and polar organic salts.
| Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Safety Goggles | Spec: ANSI Z87.1 (Impact & Splash).Why: Standard safety glasses have gaps. Fine hydrochloride dust can bypass side shields, reacting with eye moisture to form acidic micro-environments. |
| Dermal (Hands) | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile (inspection layer).Outer: 5-8 mil Nitrile (barrier layer).Why: Provides a "reveal" system for breaches. If the compound is dissolved in DCM or DMF , switch outer glove to Laminate/Barrier film immediately. |
| Respiratory | Fume Hood (Primary) | Spec: Face velocity 80–100 fpm.Backup: N95/P100 Respirator (only if hood failure occurs or spill cleanup is required outside hood). |
| Body | Lab Coat (High Neck) | Spec: Snap closures, cotton/poly blend.Why: Prevents dust accumulation on street clothes. Wrist cuffs must be tucked under glove gauntlets. |
Operational Handling Protocol
This workflow is designed to be self-validating. If a step cannot be completed safely, the process must halt.
Phase A: Preparation & Engineering Controls
-
Airflow Verification: Check the fume hood monitor. Flow must be stable. If using a kimwipe at the sash opening, it should be pulled gently inward (45° angle).
-
De-clutter: Remove unnecessary equipment. Turbulence caused by clutter can blow powder out of the hood.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away." Static charge is a primary cause of weighing spills.
Phase B: Weighing & Transfer (The Critical Zone)
-
Tare Setup: Place the receiving vessel (flask/vial) inside the hood.
-
Transfer: Use a long-handled spatula . Never put your head inside the plane of the sash.
-
The "Tap" Technique: Do not dump powder. Gently tap the spatula against the inner wall of the receiving vessel to dislodge solid. This minimizes the "dust cloud" effect.
-
Solvent Addition: Add solvent immediately after weighing to suppress dust.
-
Note: Once in solution, the risk shifts from inhalation to splash/absorption.
-
Phase C: Cleanup & Decontamination[1]
-
Wipe Down: Use a wet wipe (water/methanol) to clean the balance and surrounding area. Dry wiping generates static and re-aerosolizes the salt.
-
Waste: Dispose of wipes as solid hazardous waste.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the logical flow of handling, emphasizing decision nodes for safety.
Caption: Operational workflow for 4-Hydroxypiperidine-4-carboxamide HCl, prioritizing engineering controls before handling.
Emergency Response & Disposal
Spill Management (Solid)
-
Alert: Notify nearby personnel.
-
Isolate: Do not attempt to blow dust away.
-
Capture: Cover the spill with a damp paper towel (water is the best solvent for this HCl salt) to prevent aerosolization.
-
Clean: Scoop up the damp towel and place it in a hazardous waste bag. Wipe the area three times with water.
First Aid
-
Eye Contact: Flush immediately for 15 minutes .[1] The HCl salt will create an acidic environment in the eye; speed is critical to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for chemically induced asthma).
Disposal Compliance
-
Solid Waste: Contaminated vials, spatulas, and dry waste go to Solid Hazardous Waste .
-
Liquid Waste: Solutions containing this compound must be segregated into Halogenated or Non-Halogenated organic waste streams, depending on the solvent used (e.g., DCM = Halogenated).
-
Neutralization: Do not mix with strong oxidizers or strong bases (e.g., NaOH) in the waste container, as this may liberate free piperidine or generate heat.
References
-
PubChem. (n.d.). Compound Summary: Piperidine-4-carboxamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
